molecular formula C9H10S2 B1617770 2-Phenyl-1,3-dithiolane CAS No. 5616-55-7

2-Phenyl-1,3-dithiolane

Cat. No.: B1617770
CAS No.: 5616-55-7
M. Wt: 182.3 g/mol
InChI Key: RKBPDPLCHXWHRQ-UHFFFAOYSA-N
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Description

2-Phenyl-1,3-dithiolane is a useful research compound. Its molecular formula is C9H10S2 and its molecular weight is 182.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41541. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-1,3-dithiolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10S2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBPDPLCHXWHRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(S1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1028844-22-5
Record name 1,3-Dithiolane, 2-phenyl-, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=1028844-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30204695
Record name 1,3-Dithiolane, 2-phenyl-
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Molecular Weight

182.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5616-55-7
Record name 2-Phenyl-1,3-dithiolane
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenyl-1,3-dithiolane
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Record name 2-Phenyl-1,3-dithiolane
Source DTP/NCI
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Record name 1,3-Dithiolane, 2-phenyl-
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Record name 2-Phenyl-1,3-dithiolane
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2-Phenyl-1,3-dithiolane: Structural Profile, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Phenyl-1,3-dithiolane (CAS: 5616-55-7) is a sulfur-containing heterocycle primarily utilized as a robust protecting group for benzaldehyde in multi-step organic synthesis. Structurally, it consists of a five-membered ring containing two sulfur atoms at the 1 and 3 positions, with a phenyl substituent at the 2-position.

While often conflated with its six-membered analog (2-phenyl-1,3-dithiane), the dithiolane exhibits distinct physicochemical properties and reactivity profiles. Most notably, while dithianes are the gold standard for Corey-Seebach "umpolung" alkylation, This compound is prone to base-mediated fragmentation , making it unsuitable for standard lithiation-alkylation sequences but highly valuable as a precursor for dithioesters .

This guide details the synthesis, physicochemical characterization, and divergent reactivity of this compound, providing researchers with actionable protocols and mechanistic insights.

Physicochemical Specifications

The physical state of this compound borders between a low-melting solid and a viscous liquid at room temperature, necessitating precise temperature control during handling.

PropertySpecificationNotes
Molecular Formula C₉H₁₀S₂
Molecular Weight 182.31 g/mol
Appearance White crystalline solid or colorless oilDepends on purity and ambient temp.[1]
Melting Point 24–25 °C[Source: PubChem]
Boiling Point 166 °C @ 20 mmHgHigh thermal stability.
Density 1.235 g/mL @ 25 °CDenser than water.[1]
Solubility DCM, CHCl₃, THF, TolueneInsoluble in water.
Flash Point >110 °C

Synthesis: Chemoselective Thioacetalization[1][3][4]

The formation of this compound is a thermodynamic equilibrium driven by the removal of water. While traditional methods use strong Brønsted acids (pTSA) with Dean-Stark traps, modern Lewis acid catalysts offer milder conditions and higher chemoselectivity.

Mechanism of Formation

The reaction proceeds via the activation of the carbonyl oxygen by an acid catalyst, followed by nucleophilic attack by the dithiol.

Thioacetalization Benzaldehyde Benzaldehyde (Electrophile) Activation Activated Carbonyl Benzaldehyde->Activation + H+ / Lewis Acid Hemithioacetal Hemithioacetal Intermediate Activation->Hemithioacetal + 1,2-Ethanedithiol Dithiolane This compound (Product) Hemithioacetal->Dithiolane - H2O Cyclization

Figure 1: Acid-catalyzed condensation mechanism.

Protocol A: Lewis Acid Catalysis (Indium(III) Chloride)

Best for: Acid-sensitive substrates and high throughput.

  • Reagents: Benzaldehyde (10 mmol), 1,2-ethanedithiol (11 mmol), InCl₃ (5 mol%), Dichloromethane (DCM, 20 mL).

  • Procedure:

    • Dissolve benzaldehyde in anhydrous DCM under nitrogen atmosphere.

    • Add 1,2-ethanedithiol followed by InCl₃.

    • Stir at room temperature for 15–30 minutes. Monitor by TLC (Hexane/EtOAc 9:1).

    • Quench: Add water (10 mL) to the reaction mixture.

    • Workup: Extract with DCM (2 x 15 mL). Wash combined organics with saturated NaHCO₃ and brine. Dry over Na₂SO₄.

    • Purification: Concentrate in vacuo. If necessary, recrystallize from pentane at low temperature (<0 °C).

Protocol B: Solvent-Free "Green" Synthesis (Iodine)

Best for: Large-scale preparation and environmental compliance.

  • Reagents: Benzaldehyde (10 mmol), 1,2-ethanedithiol (11 mmol), Iodine (5 mol%).

  • Procedure:

    • Mix benzaldehyde and dithiol in a flask without solvent.

    • Add iodine crystals. The mixture will darken.[2]

    • Stir at room temperature for 10 minutes.

    • Quench: Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove iodine (color changes from dark to pale).

    • Extraction: Extract with ether, dry, and concentrate.

Reactivity Profile: The Dithiolane vs. Dithiane Divergence

This is the most critical technical distinction for researchers. While 2-phenyl-1,3-dithiane (6-membered) is stable to lithiation, This compound (5-membered) is not stable under standard Corey-Seebach conditions.

The "Umpolung" Limitation

Attempting to lithiate this compound with n-Butyllithium (n-BuLi) at -78 °C typically leads to fragmentation rather than the formation of a stable acyl anion equivalent. The ring strain and orbital alignment in the 5-membered ring facilitate a [3+2] cycloreversion-type elimination.

  • Result of Lithiation: Formation of ethylene gas and phenyldithiocarboxylate anion.

  • Recommendation: If C-C bond formation (alkylation) is required, use the 1,3-dithiane analog , not the dithiolane.

Application: Base-Mediated Fragmentation to Dithioesters

The "instability" described above can be harnessed as a synthetic tool to generate dithioesters , which are valuable RAFT polymerization agents and heterocycle precursors.[3]

Protocol: One-Pot Synthesis of Dithioesters Reference: Sasmaz et al., J. Org. Chem. (2015)[4]

  • Reagents: this compound (1.0 equiv), LiHMDS (1.1 equiv), Alkyl Halide (e.g., MeI, 1.2 equiv), CPME (Cyclopentyl methyl ether).

  • Workflow:

    • Dissolve this compound in dry CPME.

    • Heat to 100 °C .

    • Add LiHMDS.[3] The ring fragments within 5 minutes to generate the pink/red dithiocarboxylate anion.

    • Add the alkyl halide (electrophile) immediately.

    • Stir for 30 minutes, cool, and work up.

  • Outcome: Methyl phenyldithioacetate (Ph-CSS-Me).

Fragmentation Start This compound Base LiHMDS / 100°C Start->Base Fragment Fragmentation (Release of Ethylene) Base->Fragment Anion Ph-CS₂⁻ Li⁺ (Dithiocarboxylate) Fragment->Anion Electrophile + R-X (Alkyl Halide) Anion->Electrophile Product Dithioester (Ph-CSS-R) Electrophile->Product

Figure 2: Base-mediated fragmentation pathway to dithioesters.

Deprotection Strategies

Removing the dithiolane group to regenerate the carbonyl requires oxidative hydrolysis. The sulfur atoms must be activated (oxidized) to make the carbon susceptible to water attack.

Protocol: IBX-Mediated Hydrolysis

Mechanism: Single-electron transfer oxidation without over-oxidation to carboxylic acid.

  • Reagents: this compound (1 mmol), IBX (o-Iodoxybenzoic acid, 1.1 mmol), β-Cyclodextrin (catalytic), Water/Acetone (1:10).

  • Steps:

    • Dissolve dithiolane in acetone/water.

    • Add IBX and β-cyclodextrin (acts as a phase transfer catalyst).

    • Stir at room temperature for 1–2 hours.

    • Workup: Filter off the reduced IBA byproduct. Extract filtrate with EtOAc.

    • Yield: Typically >90% recovery of Benzaldehyde.

Biological & Medicinal Relevance[8][9][10]

While primarily a synthetic intermediate, the this compound scaffold is a "privileged structure" in medicinal chemistry.

  • Tyrosinase Inhibitors: 4-substituted-2-phenyl-1,3-dithiolanes have shown potency in inhibiting tyrosinase, relevant for treating hyperpigmentation.

  • Radioprotection: The dithiolane moiety can act as a radical scavenger, with some derivatives investigated for radioprotective properties in biological systems.

References

  • Synthesis via Lewis Acids: BenchChem. "A Comparative Guide to the Efficacy of Lewis Acids in Dithiane Synthesis."

  • Umpolung & Fragmentation: Seebach, D., et al. "Alkylation of 2-Lithio-1,3-dithianes."[5] Synlett, 1976.[6][5][7]

  • Dithioester Synthesis: Sasmaz, S., et al. "Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes." Organic Letters, 2015.

  • Deprotection (IBX): Krishnaveni, N. S., et al. "Deprotection of thioacetals/thioketals with IBX."[8] Synthesis, 2003.

  • Physical Properties: PubChem Compound Summary for CID 21830, this compound.

Sources

CAS 5616-55-7 safety data sheet (SDS) and hazards

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Phenyl-1,3-dithiolane (CAS 5616-55-7) [1][2]

PART 1: EXECUTIVE SUMMARY

This compound (CAS 5616-55-7) is a sulfur-containing heterocyclic compound primarily utilized in organic synthesis as a robust protecting group for benzaldehyde. Unlike its oxygenated acetal counterparts, this dithioacetal exhibits exceptional stability toward acidic and basic hydrolysis, making it a critical intermediate for multi-step total synthesis where the carbonyl functionality must survive harsh nucleophilic or reductive environments.

While often overshadowed by the six-membered 1,3-dithiane (famous for Corey-Seebach umpolung chemistry), the five-membered 1,3-dithiolane offers distinct steric advantages and specific reactivity profiles, including base-mediated fragmentation to dithioesters.

Critical Note on Identity:

  • CAS 5616-55-7 refers explicitly to This compound .[1][2]

  • Distinction: Do not confuse with "Stiles' Reagent" (Magnesium Methyl Carbonate, CAS 4861-79-4), which is a different carboxylating agent often used in similar drug discovery contexts.

PART 2: PHYSICOCHEMICAL IDENTITY

PropertyData
Chemical Name This compound
Synonyms Benzaldehyde ethylene dithioacetal; 2-Phenyl-1,3-dithiacyclopentane
CAS Number 5616-55-7
Molecular Formula

Molecular Weight 182.31 g/mol
Appearance Colorless to pale yellow liquid (or low-melting solid)
Melting Point 24-25 °C
Boiling Point ~160 °C (at 15 mmHg)
Solubility Soluble in DCM, THF, Toluene; Insoluble in Water
Odor Characteristic sulfide stench (Alliaceous/Garlic-like)

PART 3: HAZARD IDENTIFICATION (GHS)

Signal Word: WARNING

This compound is an organosulfur agent. While not highly acute toxic, it possesses irritant properties and potential sensitizing effects common to thiols and thioethers.

GHS Hazard Statements
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P280: Wear protective gloves/eye protection/face protection.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[3] Continue rinsing.[3]

Toxicology Insight
  • Target Organs: Mucous membranes, upper respiratory tract.

  • Metabolism: Likely metabolized via S-oxidation to sulfoxides/sulfones, which are generally more water-soluble and excreted.

  • Stench Hazard: While not a "hazard" in the toxicological sense, the odor threshold is extremely low. Improper handling can lead to facility contamination and "false alarm" gas leaks.

PART 4: SAFE HANDLING & STORAGE PROTOCOLS

Engineering Controls
  • Fume Hood: Mandatory. All operations (weighing, transfer, reaction) must occur inside a certified chemical fume hood with a face velocity >100 fpm.

  • Odor Control: All glassware must be treated with a bleach (sodium hypochlorite) bath immediately after use to oxidize residual sulfides and neutralize the stench.

Personal Protective Equipment (PPE)
  • Gloves: Nitrile (0.11 mm) is sufficient for splash protection. For prolonged immersion, use Silver Shield® or Viton®.

  • Respiratory: If working outside a hood (not recommended), use a full-face respirator with organic vapor/acid gas cartridges (OV/AG).

Storage Conditions
  • Temperature: Store at 2–8 °C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent slow oxidation to the sulfoxide.

  • Incompatibilities: Keep strictly away from strong oxidizing agents (e.g.,

    
    , 
    
    
    
    , Peroxides) and strong acids.

PART 5: SYNTHETIC UTILITY & MECHANISM

A. Synthesis (Protection of Benzaldehyde)

The formation of this compound is a classic acid-catalyzed condensation. Unlike oxygen acetals, the equilibrium for thioacetals is strongly driven forward due to the "soft-soft" interaction between sulfur and the carbonyl carbon.

  • Reagents: Benzaldehyde, 1,2-Ethanedithiol.[1]

  • Catalyst: Boron Trifluoride Etherate (

    
    ) or p-Toluenesulfonic acid (PTSA).
    
  • Mechanism:

    • Activation of carbonyl oxygen by Lewis Acid.

    • Nucleophilic attack by the first thiol group.

    • Elimination of water (driven by azeotropic removal or dehydrating agents).

    • Intramolecular cyclization by the second thiol.

B. Deprotection Strategies

Removing the dithiolane group requires "hard" chemistry because the C-S bond is resistant to standard acid/base hydrolysis.

  • Oxidative Hydrolysis: Using Mercury(II) salts (

    
    ) or N-Bromosuccinimide (NBS). The metal/oxidant coordinates to the sulfur, making it a good leaving group.
    
  • Green Alternative: Recent protocols utilize Glyoxylic acid or

    
     systems to avoid heavy metals.
    
C. Advanced Application: Base-Mediated Fragmentation

While 1,3-dithianes (6-membered) are used for alkylation (Corey-Seebach), 1,3-dithiolanes (5-membered) are prone to fragmentation when treated with strong bases like LiHMDS. This is a valuable route to Dithioesters .

Pathway Visualization (DOT):

Dithiolane_Reactivity Benzaldehyde Benzaldehyde (Ph-CHO) Dithiolane This compound (CAS 5616-55-7) Benzaldehyde->Dithiolane Protection: HS-CH2CH2-SH BF3·OEt2 Deprotected Regenerated Benzaldehyde Dithiolane->Deprotected Deprotection: Hg(II) or NBS Hydrolysis Dithioester Dithiobenzoate (Ph-CSS-R) Dithiolane->Dithioester Fragmentation: 1. LiHMDS (Base) 2. R-X (Alkylation)

Caption: Figure 1. The synthetic lifecycle of CAS 5616-55-7.[1] Note the divergence between oxidative deprotection (blue/green) and base-mediated fragmentation (red).

PART 6: EXPERIMENTAL PROTOCOL (Standard Protection)

Objective: Synthesis of this compound from Benzaldehyde.

  • Setup: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a Dean-Stark trap (if using toluene) or drying tube. Flush with Nitrogen (

    
    ).
    
  • Charging: Add Benzaldehyde (10.0 mmol) and 1,2-Ethanedithiol (11.0 mmol, 1.1 equiv) in anhydrous Dichloromethane (DCM, 50 mL).

  • Catalysis: Cool to 0 °C. Add Boron Trifluoride Etherate (

    
    , 1.0 mmol, 0.1 equiv) dropwise.
    
    • Safety:

      
       is corrosive and fumes in air.
      
  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The aldehyde spot (

    
    ) will disappear; the dithiolane is less polar (
    
    
    
    ).
  • Quench: Pour mixture into 10% NaOH (removes unreacted thiol stench) and ice.

  • Workup: Extract with DCM (3x). Wash organics with Brine.[5] Dry over

    
    .
    
  • Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography (Silica, 100% Hexanes

    
     5% EtOAc/Hexanes).
    

PART 7: EMERGENCY RESPONSE

ScenarioResponse Protocol
Skin Contact Wash with soap and copious water for 15 min. Isolate contaminated clothing (stench hazard).[3]
Eye Contact Rinse immediately with water for 15 min, lifting eyelids. Seek ophthalmological evaluation.
Spill (Small) Cover with activated charcoal or vermiculite. Treat with dilute bleach to oxidize sulfur before disposal.
Fire Use Alcohol-Resistant Foam or Dry Chemical.[3] Do NOT use water jet (may spread the chemical).[3]
Decomposition Thermal decomposition releases Sulfur Oxides (

) and Carbon Monoxide.

REFERENCES

  • PubChem. (2025).[6] this compound (Compound).[1][2][7][8][9] National Library of Medicine. [Link]

  • Jin, Y. S., et al. (2012). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry. [Link]

  • Terent'ev, A. O., et al. (2016). Base-Mediated Fragmentation of 1,3-Dithiolanes: A One-Pot Synthesis of Dithioesters. Organic Letters. [Link]

Sources

Technical Guide: Benzaldehyde Ethylene Dithioacetal – Stability, Umpolung, and Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzaldehyde ethylene dithioacetal (1,3-dithiolane) is a robust protecting group that offers orthogonality to oxygen-based acetals. Unlike its oxygen analogs, which are acid-labile, the sulfur-based dithioacetal exhibits extreme stability toward both Bronsted/Lewis acids and bases. Its strategic value extends beyond protection; it enables Umpolung (polarity reversal) , converting the electrophilic carbonyl carbon into a nucleophilic center.[1] This guide details the stability profile, formation protocols, Corey-Seebach utility, and deprotection strategies for high-stakes synthesis.

Part 1: The Chemistry of Formation

The formation of the 1,3-dithiolane ring is thermodynamically favored but kinetically requires Lewis acid catalysis. The reaction is driven by the "Soft-Soft" interaction between the sulfur nucleophiles and the carbonyl carbon, often requiring water removal to push equilibrium.

Standard Operating Procedure (SOP): Lewis Acid Catalysis

Reagents: Benzaldehyde (1.0 eq), 1,2-Ethanedithiol (1.1 eq), Boron Trifluoride Etherate (BF3·OEt2, 0.1 eq). Solvent: Dichloromethane (DCM), anhydrous.

  • Setup: Flame-dry a round-bottom flask under Argon atmosphere.

  • Addition: Dissolve benzaldehyde in DCM (0.5 M). Add 1,2-ethanedithiol.[2]

  • Catalysis: Cool to 0°C. Add BF3·OEt2 dropwise. (Note: Exothermic).

  • Monitoring: Warm to RT. Monitor via TLC (UV active). Reaction is typically complete in 1–4 hours.

  • Quench: Quench with 10% NaOH or NaHCO3.

  • Odor Control (Critical): All glassware and waste containing residual dithiols must be treated with a bleach solution (NaOCl) to oxidize the thiols to sulfonates, neutralizing the stench.

Part 2: Stability Profile & Orthogonality

The defining feature of the ethylene dithioacetal is its resistance to conditions that cleave O-acetals. This allows for selective manipulation of other functional groups.

Stability Matrix
ConditionStability RatingNotes
Aqueous Acid (pH 1, 100°C) High Stable.[2] Will not hydrolyze under standard acetal deprotection conditions (HCl/THF).
Lewis Acids (e.g., TiCl4, ZnCl2) High Generally stable, though strong Lewis acids can coordinate to S.
Bases (pH > 12, 100°C) High Completely inert to hydrolysis by OH-.
Nucleophiles (RLi, RMgX) Moderate Stable to addition at the ring, but C2-H is acidic (pKa ~31).
Reducing Agents (LiAlH4, NaBH4) High Inert.
Raney Nickel / H2 Unstable Undergoes desulfurization to the methylene group (-CH2-).
Oxidants Low Susceptible to S-oxidation (sulfoxide formation) or oxidative cleavage.
Soft Electrophiles (Hg2+, Ag+, I+) Unstable The primary method of deprotection.
Diagram 1: Stability Logic Flow

StabilityLogic Start Benzaldehyde Ethylene Dithioacetal Acid Aqueous Acid (HCl, H2SO4) Start->Acid STABLE (No Hydrolysis) Base Strong Base (NaOH, tBuOK) Start->Base STABLE (No Hydrolysis) Metal Soft Metals (Hg(II), Ag(I)) Start->Metal CLEAVAGE (Complexation) Oxidant Oxidants (I2, NBS) Start->Oxidant CLEAVAGE (Oxidative Hydrolysis)

Caption: The dithioacetal is orthogonal to O-acetals, resisting hard acids/bases but cleaving with soft metals or oxidants.[3]

Part 3: Strategic Utility – The Umpolung Effect

The proton at the C2 position (between the two sulfur atoms) is relatively acidic (pKa ~31) due to the polarizability of the sulfur atoms and d-orbital resonance stabilization. Deprotonation creates a stable carbanion, reversing the polarity of the original carbonyl carbon from electrophilic to nucleophilic.

The Corey-Seebach Reaction Workflow[4][5][6][7]
  • Lithiation: Treatment with n-Butyllithium (n-BuLi) in THF at -78°C generates the 2-lithio-1,3-dithiolane.

  • Electrophile Trapping: The anion attacks alkyl halides, epoxides, or ketones.

  • Result: Formation of a C-C bond at the former carbonyl carbon.

Diagram 2: Umpolung Mechanism

Umpolung Substrate Protected Benzaldehyde (Electrophilic Precursor) Lithiation Deprotonation (n-BuLi, -78°C) Substrate->Lithiation pKa ~31 Anion Acyl Anion Equivalent (Nucleophilic C2) Lithiation->Anion Polarity Reversal Electrophile Electrophile Capture (R-X, Epoxides) Anion->Electrophile Product Functionalized Dithioacetal Electrophile->Product C-C Bond Formed

Caption: Polarity reversal (Umpolung) converts the masked aldehyde into a nucleophile.

Part 4: Deprotection Methodologies

Deprotection requires specific "keys" that do not rely on simple acid hydrolysis. The choice of method depends on the sensitivity of the rest of the molecule.

Method A: Mercury(II) Hydrolysis (The Classic Standard)

Mechanism: Mercury is a "soft" Lewis acid with high affinity for sulfur. It coordinates to the sulfur atoms, making the C-S bond labile to water.

  • Reagents: HgCl2 or Hg(ClO4)2, CaCO3 (buffer).

  • Solvent: Acetonitrile/Water (4:1).

  • Pros: Extremely reliable, works on hindered substrates.

  • Cons: Toxic heavy metal waste; not suitable for industrial scale.

Method B: Oxidative Hydrolysis (The Green Alternative)

Mechanism: Oxidation of sulfur to the sulfonium ion or sulfoxide, creating a good leaving group.

  • Reagents: N-Bromosuccinimide (NBS) or Iodine (I2).

  • Solvent: Acetone/Water.

  • Protocol: Treat dithiolane with NBS (4 eq) in 97% Acetone/3% Water at 0°C. The solution turns orange/red. Quench with saturated Na2S2O3 (sodium thiosulfate) to remove excess oxidant.

  • Pros: Metal-free, rapid (minutes).

  • Cons: Can oxidize other sensitive functional groups (alkenes, amines).

Diagram 3: Deprotection Decision Tree

Deprotection Start Deprotection Needed Q1 Substrate Acid Sensitive? Start->Q1 Q2 Substrate Oxidation Sensitive? Q1->Q2 Yes/No MethodC Method: Alkylative (MeI/NaHCO3) Q1->MethodC Highly Acid Sensitive MethodA Method: Hg(II) Salts (HgCl2/CaCO3) Q2->MethodA Yes (Avoid Oxidants) MethodB Method: Oxidative (NBS or I2) Q2->MethodB No (Robust Substrate)

Caption: Select the deprotection reagent based on substrate sensitivity to oxidation or metals.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience. (The definitive guide on stability conditions).

  • Corey, E. J., & Seebach, D. (1965). Carbanions of 1,3-Dithianes. Reagents for C-C Bond Formation by Nucleophilic Acylation.[1] Angewandte Chemie International Edition, 4(12), 1075-1077. (Original Umpolung paper).

  • Firouzabadi, H., et al. (1999). Hafnium Trifluoromethanesulfonate as an Efficient Catalyst for the Preparation of Thioacetals. Synthesis, 1999(1), 58-60.[2]

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes Stability and Deprotection.[4][5][6]

Sources

Difference between 2-phenyl-1,3-dithiolane and 2-phenyl-1,3-dithiane

[1]

Executive Summary

This guide analyzes the critical functional and structural divergences between 2-phenyl-1,3-dithiolane (5-membered ring) and 2-phenyl-1,3-dithiane (6-membered ring).[1][2] While both serve as robust carbonyl protecting groups, their utility in complex synthesis diverges sharply at the lithiation stage.

The Core Distinction:

  • 1,3-Dithiane is the industry standard for Umpolung (polarity reversal) chemistry.[1][2][3] Its lithiated anion is electronically and conformationally stable, allowing for controlled C-C bond formation (Corey-Seebach reaction).[1][2]

  • 1,3-Dithiolane is structurally ill-suited for alkylation.[1][2] Upon lithiation, the ring strain and orbital alignment force a rapid fragmentation (cycloreversion) , destroying the scaffold.

Part 1: Structural & Conformational Dynamics[1]

The physical behavior of these heterocycles is dictated by their ring size and sulfur polarizability.

Conformational Analysis
  • 2-Phenyl-1,3-dithiane (6-membered): Adopts a distinct chair conformation , analogous to cyclohexane.[1][2] The bulky phenyl group at C2 preferentially occupies the equatorial position to minimize 1,3-diaxial interactions.[1] This rigid chair structure provides a stable scaffold for the negative charge generated during lithiation.

  • This compound (5-membered): Adopts a flexible envelope or half-chair (twist) conformation.[1][2] The 5-membered ring possesses significantly higher torsional strain (Pitzer strain) than the 6-membered analog.[1]

Spectroscopic Signatures (NMR)

Researchers must distinguish these structures during intermediate analysis.[4]

FeatureThis compound2-Phenyl-1,3-Dithiane
C2-H Proton (

ppm)
~5.6 - 6.0 ppm (Singlet)~5.1 - 5.5 ppm (Singlet)
Ring Methylene (

ppm)
~3.2 - 3.5 ppm (Multiplet)~2.8 - 3.0 ppm (Multiplet)
Carbonyl Carbon (

ppm)
~55 - 58 ppm~50 - 52 ppm
Physical State (RT) Often Liquid/Low-melt SolidOften Crystalline Solid

Part 2: The Umpolung Divergence (Synthetic Utility)

This is the most critical section for drug development chemists. The choice between dithiane and dithiolane is not arbitrary; it determines whether C-C bond formation is possible.

The Corey-Seebach Reaction (Dithiane Exclusive)

The 1,3-dithiane is the reagent of choice for generating acyl anion equivalents.[1][5][6]

  • Acidity: The pKa of the C2 proton in 2-phenyl-1,3-dithiane is approximately 30.7 .[1][7]

  • Stability: Treatment with n-BuLi generates a stable 2-lithio-1,3-dithiane species.[1][2] The negative charge is stabilized by the two sulfur atoms via orbital overlap (

    
    ), often mischaracterized as d-orbital participation, but primarily due to polarizability and hyperconjugation.[2]
    
The Dithiolane Fragmentation Failure

Although 1,3-dithiolanes are theoretically more acidic (due to increased s-character in the C-H bond from ring strain), the resulting anion is kinetically unstable.[1][2]

  • Mechanism: Upon deprotonation, the 2-lithio-1,3-dithiolane undergoes a rapid [3+2] cycloreversion .[1][2]

  • Products: The ring fragments into ethylene gas and a dithiocarboxylate anion.[5][8]

  • Consequence: Alkylation fails; the protecting group is destroyed.

Pathway Visualization

The following diagram illustrates the divergent fates of these two species upon treatment with base.

UmpolungDivergencecluster_DithianePath A: 1,3-Dithiane (Success)cluster_DithiolanePath B: 1,3-Dithiolane (Failure)StartBenzaldehydeDithiane2-Phenyl-1,3-Dithiane(6-Membered)Start->Dithiane+ 1,3-propanedithiolBF3·OEt2DithiolaneThis compound(5-Membered)Start->Dithiolane+ 1,2-ethanedithiolBF3·OEt2Li_Dithiane2-Lithio-1,3-Dithiane(Stable Anion)Dithiane->Li_Dithiane+ n-BuLi-78°CAlkylated2-Alkyl-2-Phenyl-DithianeLi_Dithiane->Alkylated+ Electrophile (R-X)KetoneTarget KetoneAlkylated->KetoneHydrolysis(HgO/BF3)Li_Dithiolane2-Lithio-1,3-Dithiolane(Unstable Anion)Dithiolane->Li_Dithiolane+ n-BuLiFragmentsFragmentation Products:Ethylene + DithiocarboxylateLi_Dithiolane->FragmentsCycloreversion(Rapid Elimination)

Figure 1: Comparative reaction pathways.[1] Note the fragmentation step in Path B which precludes the use of dithiolanes for alkylation.

Part 3: Protective Group Profile

If Umpolung alkylation is not required, and the goal is simply to mask a carbonyl, the choice between the two becomes a matter of formation rate and stability.

Chemoselectivity & Formation[5]
  • Reagents: 1,2-ethanedithiol (for dithiolane) vs. 1,3-propanedithiol (for dithiane).[1][2][9]

  • Odor: 1,3-propanedithiol is notoriously malodorous, more so than the ethanedithiol, posing handling challenges in scale-up.[1][2]

  • Rate: 1,3-Dithiolanes generally form faster than dithianes due to the kinetic favorability of forming a 5-membered ring (entropy effect).[1][2]

Stability & Deprotection

Both groups are exceptionally stable toward:

  • Bases: NaOH, KOtBu, LDA (unless C2 deprotonation occurs).[2]

  • Nucleophiles: Grignards, hydrides (LiAlH4).[2]

  • Acids: HCl, H2SO4 (far more stable than O,O-acetals).[1][2]

Deprotection Methods (Applicable to Both): Because sulfur is a "soft" nucleophile, deprotection requires "soft" electrophiles or oxidation.

  • Mercury (Classic): HgO / BF3[1][10]·OEt2 (Toxic, avoids scale-up).[2]

  • Oxidative: Iodine (I2) in DMSO/NaHCO3.

  • Alkylation: MeI (Methyl iodide) followed by hydrolysis (creates a good leaving group).[1]

Part 4: Experimental Protocols

Synthesis of 2-Phenyl-1,3-Dithiane (Protection)

Causality: A Lewis acid is required to activate the carbonyl oxygen, facilitating nucleophilic attack by the thiol.[1][2]

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Reagents: Dissolve Benzaldehyde (10 mmol) and 1,3-propanedithiol (11 mmol) in anhydrous Chloroform (30 mL).

  • Catalysis: Cool to 0°C. Add BF3·OEt2 (1 mmol, 0.1 eq) dropwise.[1]

    • Note: BF3 is preferred over protic acids to minimize side reactions.

  • Reaction: Stir at RT for 2 hours. Monitor by TLC (Benzaldehyde disappearance).

  • Workup: Quench with 10% NaOH (removes excess thiol). Wash organics with water/brine.[1] Dry over MgSO4.[1]

  • Yield: Expect >90% as a white crystalline solid.

Corey-Seebach Alkylation (Umpolung)

Causality: Low temperature (-78°C) is strictly maintained to prevent any potential elimination side reactions, even with the stable dithiane.[1][2]

  • Lithiation: Dissolve 2-phenyl-1,3-dithiane (5 mmol) in dry THF (20 mL) under Argon. Cool to -78°C .

  • Deprotonation: Add n-BuLi (2.5 M in hexanes, 5.5 mmol) dropwise over 10 mins.

    • Observation: Solution typically turns bright yellow (characteristic of the dithianyl anion).

    • Time: Stir at -78°C for 1-2 hours to ensure complete metallation.

  • Alkylation: Add the electrophile (e.g., Benzyl bromide, 5.5 mmol) dissolved in THF.

  • Warm-up: Allow to warm to 0°C over 2 hours.

  • Quench: Pour into saturated NH4Cl solution.

Deprotection (Oxidative Method)

Causality: Iodine oxidizes the sulfur, making it a good leaving group, allowing water to attack the anomeric carbon and regenerate the carbonyl.

  • Mix: Dissolve the dithiane/dithiolane in MeOH:Water (9:1).

  • Add: Add Iodine (I2, 2.0 eq) and NaHCO3 (2.5 eq).

  • Stir: Stir at RT for 30 min to 4 hours (Dithianes may take longer than dithiolanes).

  • Quench: Add 10% Na2S2O3 (Sodium thiosulfate) to reduce excess iodine (color change dark -> clear).

References

  • Corey, E. J., & Seebach, D. (1965).[1][2] Carbanions of 1,3-Dithianes.[1][3][9][5][6][7][8][11] Reagents for C-C Bond Formation by Nucleophilic Displacement and Carbonyl Addition. Angewandte Chemie International Edition. Link[1]

  • Seebach, D. (1979). Methods of Reactivity Umpolung.[5] Angewandte Chemie International Edition in English. Link

  • Yus, M., Nájera, C., & Foubelo, F. (2003).[2] The Role of 1,3-Dithianes in Natural Product Synthesis.[1][9][5][11] Tetrahedron.[1][9] Link

  • Oida, T., et al. (1986).[2] Fragmentation of 2-Lithio-1,3-dithiolanes.[1][2] Journal of the Chemical Society, Perkin Transactions 1. Link

2-Phenyl-1,3-dithiolane solubility in organic solvents

[2][3][4][5]

To predict and manipulate the solubility of this compound, one must first understand the structural moieties driving its interaction with solvents.

PropertyValueTechnical Implication
Molecular Formula C₉H₁₀S₂Lipophilic skeleton with polarizable sulfur atoms.
Molecular Weight 182.31 g/mol Small molecule; rapid dissolution kinetics.
Melting Point 24°C Critical: Exists as a solid/liquid interface at room temperature. Solubility often transitions to miscibility above 24°C.
Boiling Point 166°C (20 mmHg)Thermally stable; amenable to vacuum distillation.
LogP (Computed) ~3.1Highly lipophilic; partitions strongly into organic phases.
H-Bond Donors 0Cannot donate H-bonds; poor solubility in water.
H-Bond Acceptors 2 (Sulfur)Weak acceptance; soluble in protic solvents only if lipophilic interactions dominate.
Mechanistic Insight: The "Like Dissolves Like" Matrix

The molecule consists of a hydrophobic phenyl ring fused to a dithiolane ring. The sulfur atoms are "soft" Lewis bases, highly polarizable but weakly basic.

  • Dominant Interaction: London Dispersion Forces (LDF) and Dipole-Induced Dipole interactions.

  • Solubility Driver: The phenyl ring drives solubility in aromatics (toluene) and chlorinated solvents (DCM). The dithiolane ring enhances solubility in polarizable solvents like chloroform.

Solubility Landscape in Organic Solvents[1][6]

The following classification details the solubility performance of this compound across standard solvent classes.

Class I: Chlorinated Solvents (Excellent)
  • Solvents: Dichloromethane (DCM), Chloroform (CHCl₃), 1,2-Dichloroethane.

  • Solubility: >100 mg/mL (Miscible above MP) .

  • Mechanism: High polarizability of chlorine atoms complements the soft sulfur centers. DCM is the primary solvent for synthesis (e.g., Lewis acid-catalyzed thioacetalization) and extraction.

Class II: Polar Aprotic Solvents (Excellent to Good)
  • Solvents: Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone, DMSO, DMF.

  • Solubility: High.

  • Mechanism:

    • EtOAc: Excellent solvent. Used extensively in silica gel chromatography (mobile phase).

    • THF: Solubilizes the compound effectively for lithiation reactions (generation of the 2-lithio derivative).

    • DMSO/DMF: Soluble, but high boiling points make removal difficult. Used primarily when nucleophilic substitution requires a polar boost.

Class III: Non-Polar Alkanes & Aromatics (Good)
  • Solvents: Hexanes, Petroleum Ether, Toluene, Benzene.

  • Solubility: Moderate to High.

  • Mechanism:

    • Toluene: Excellent solubility due to

      
       stacking interactions with the phenyl ring.
      
    • Hexanes/Pet Ether: Moderate solubility. The compound is soluble enough to move on silica gel but "sticks" enough to allow separation from less polar impurities.

Class IV: Polar Protic Solvents (Moderate/Temperature Dependent)
  • Solvents: Methanol, Ethanol, Isopropanol.[2]

  • Solubility: Moderate at RT; High at elevated temperatures.

  • Mechanism: The hydrophobic effect limits solubility at low temperatures. However, above its melting point (24°C), the liquid phase disperses well in hot alcohols.

  • Application: Potential recrystallization solvent (cooling to -20°C required).

Class V: Aqueous Media (Insoluble)
  • Solvents: Water, Brine.

  • Solubility: Negligible (<0.1 mg/mL).

  • Implication: Water is the ideal "wash" solvent to remove inorganic salts and catalysts (e.g., Lewis acids) during workup without losing the product.

Visualization: Solubility & Purification Logic[8]

The following diagram illustrates the decision matrix for handling this compound based on its solubility profile.

SolubilityWorkflowStartThis compound(Crude Mixture)CheckMPCheck Ambient Temp(MP = 24°C)Start->CheckMPLiquidStateLiquid Phase(>24°C)CheckMP->LiquidStateT > 24°CSolidStateSolid Phase(<24°C)CheckMP->SolidStateT < 24°CSolventChoiceSelect Solvent SystemLiquidState->SolventChoiceSolidState->SolventChoiceExtractionExtraction/Workup(DCM / Water)SolventChoice->ExtractionRemoval of SaltsChromatographyFlash Chromatography(Pet Ether : EtOAc)SolventChoice->ChromatographyPurification (Standard)RecrystRecrystallization(Ethanol @ -20°C)SolventChoice->RecrystHigh Purity Req (Difficult)Phase Separation:\nOrg Layer (Product)\nAq Layer (Waste)Phase Separation:Org Layer (Product)Aq Layer (Waste)Extraction->Phase Separation:\nOrg Layer (Product)\nAq Layer (Waste)Mobile Phase:\n15:1 Pet Ether:EtOAcMobile Phase:15:1 Pet Ether:EtOAcChromatography->Mobile Phase:\n15:1 Pet Ether:EtOAcRisk of Oiling Out\nMust seed at low tempRisk of Oiling OutMust seed at low tempRecryst->Risk of Oiling Out\nMust seed at low temp

Caption: Decision tree for solvent selection based on the physical state and purification goals of this compound.

Experimental Protocols

Protocol A: Solubility Determination (Modified Shake-Flask)

Since the compound melts at 24°C, standard gravimetric solubility tests at 25°C are invalid (liquid-liquid miscibility). This protocol determines solubility at 20°C (Solid-Liquid equilibrium).

Materials: this compound (Solid), GC Vials, Syringe Filters (PTFE), Analytical Balance.

  • Preparation: Maintain lab temperature at 20°C or use a cooled water bath.

  • Saturation: Add 100 mg of solid this compound to a vial.

  • Solvent Addition: Add 0.5 mL of the target solvent (e.g., Hexane).

  • Equilibration: Vortex for 10 minutes. If solid dissolves completely, add more solid until a suspension persists.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE filter.

  • Quantification: Evaporate a known volume of filtrate and weigh the residue (Gravimetric) or analyze by HPLC/GC.

Protocol B: Purification via Flash Chromatography

The most reliable purification method due to the low melting point.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Petroleum Ether : Ethyl Acetate (Gradient: Start 100:0 → 15:1).

  • Loading: Dissolve the crude oil/solid in a minimum amount of DCM. Load onto the column.

  • Elution:

    • Impurities (non-polar) elute first in 100% Pet Ether.

    • This compound elutes around 5-10% EtOAc (Rf ~0.3-0.4 in 10:1 Pet Ether:EtOAc).

  • Validation: Check fractions via TLC (UV visualization at 254 nm; phenyl ring is UV active).

Applications & Technical Implications

1. Umpolung Chemistry (Acyl Anion Equivalent)

  • Solvent: Anhydrous THF.

  • Logic: The proton at the C2 position (between sulfur atoms) is acidic (pKa ~31). To deprotonate it using n-Butyllithium (n-BuLi), the compound must be fully dissolved in a solvent that supports polar organometallic intermediates. THF coordinates Li+, stabilizing the 2-lithio-2-phenyl-1,3-dithiolane species.

  • Warning: Do not use protic solvents (Ethanol) or electrophilic solvents (Acetone, EtOAc) during lithiation.

2. Protection of Benzaldehyde

  • Solvent: DCM or Toluene.

  • Catalyst: Lewis Acid (

    
    ) or Protic Acid (p-TsOH).
    
  • Logic: The reaction generates water. In Toluene, water is removed via azeotropic distillation (Dean-Stark). In DCM, a drying agent (

    
    ) or scavenger is used. The high solubility of the dithiolane in these solvents ensures the product remains in solution while the catalyst can often be precipitated or washed away.
    

References

  • PubChem. (2025).[3] this compound (Compound Summary). National Library of Medicine.[3] Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes and 1,3-Dithiolanes: Synthesis and Reactions. Retrieved from [Link]

  • Asian Journal of Chemistry. (2008). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes. Retrieved from [Link]

A Senior Application Scientist's In-Depth Guide to 2-Phenyl-1,3-dithiolane

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-phenyl-1,3-dithiolane, a versatile heterocyclic organic compound. We will delve into its fundamental chemical identity, including its IUPAC nomenclature and common synonyms, to ensure clarity in scientific communication. The core of this document focuses on the practical application of this molecule within organic synthesis, particularly its crucial role as a carbonyl protecting group. We will explore the mechanistic underpinnings of its synthesis and, critically, the various methodologies for its cleavage (deprotection). The discussion will extend to its utility as a synthetic building block and its emerging applications in medicinal chemistry and materials science. This guide is structured to provide not just procedural knowledge but also the rationale behind experimental choices, empowering researchers to effectively integrate this compound into their synthetic strategies.

Chemical Identity and Nomenclature

In the landscape of organic chemistry, precise communication is paramount. The compound often referred to by the common name "benzaldehyde 1,2-ethanedithiol acetal" is systematically named under IUPAC nomenclature.

1.1. IUPAC Name

The formal IUPAC name for this compound is This compound [1]. This name is derived from the five-membered dithiolane ring system containing two sulfur atoms at positions 1 and 3, with a phenyl group attached at the 2-position.

1.2. Synonyms and Identifiers

In literature and commercial catalogs, this compound is known by several synonyms. Recognizing these is crucial for exhaustive literature searches and procurement.

Synonym Reference
Benzaldehyde ethylene dithioacetal[1][2]
Benzaldehyde ethane-1,2-diyl dithioacetal[2][3]
1,3-Dithiolane, 2-phenyl-[2][3]
NSC 41541[1][2]

1.3. Key Chemical Identifiers

For unambiguous identification, the following identifiers are essential:

Identifier Value Source
CAS Number 5616-55-7[1][4]
Molecular Formula C₉H₁₀S₂[1][4]
Molecular Weight 182.31 g/mol [1][3]
InChIKey RKBPDPLCHXWHRQ-UHFFFAOYSA-N[1]

Physicochemical Properties

A thorough understanding of a compound's physical properties is a prerequisite for its effective use in the laboratory.

Property Value Reference
Appearance White to almost white powder or lump[4]
Melting Point 24 °C[4]
Boiling Point 166 °C at 20 mmHg[4]
Solubility Soluble in organic solvents; limited solubility in water[2]
Storage Store at 2 - 8 °C[4]

Core Applications in Organic Synthesis

This compound is a cornerstone reagent in modern organic synthesis, primarily valued for its role as a protecting group for aldehydes.

3.1. Protection of Carbonyl Groups

The primary application of 1,3-dithiolanes is the protection of carbonyl groups (aldehydes and ketones)[5]. This is a critical step in multi-step syntheses where a carbonyl's reactivity needs to be masked to prevent unwanted side reactions with nucleophiles or under acidic/basic conditions. The dithiolane group is exceptionally stable under both acidic and basic conditions, making it a robust protecting group[5].

The formation of this compound from benzaldehyde and 1,2-ethanedithiol is a classic example of thioacetalization. This reaction is typically catalyzed by a Brønsted or Lewis acid[6].

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the acid-catalyzed thioacetalization of benzaldehyde.

Materials:

  • Benzaldehyde

  • 1,2-Ethanedithiol

  • Toluene (or other suitable solvent)

  • p-Toluenesulfonic acid (catalytic amount) or another suitable acid catalyst

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dean-Stark apparatus (optional, for azeotropic removal of water)

Procedure:

  • To a round-bottom flask, add benzaldehyde and a suitable solvent like toluene.

  • Add a stoichiometric equivalent of 1,2-ethanedithiol.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • If using a Dean-Stark apparatus, reflux the mixture until the theoretical amount of water is collected. Alternatively, stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or distillation if necessary.

3.2. Umpolung Reagent: The Acyl Anion Equivalent

Beyond its protective role, the dithiane and dithiolane functionality allows for a reversal of the carbonyl carbon's polarity, a concept known as "umpolung." While the carbonyl carbon is electrophilic, the methine proton at the 2-position of a 1,3-dithiane is acidic and can be deprotonated by a strong base (e.g., n-butyllithium) to form a nucleophilic carbanion. This carbanion serves as an acyl anion equivalent, which can then react with various electrophiles to form new carbon-carbon bonds[5][7]. This strategy is a powerful tool for the construction of complex molecules[7][8].

Deprotection Methodologies: Regenerating the Carbonyl

The utility of a protecting group is contingent upon its facile removal under conditions that do not affect other functional groups in the molecule. The deprotection of 1,3-dithiolanes is a well-studied area, with several methods available.

4.1. Oxidative Cleavage

Oxidative methods are commonly employed for the deprotection of dithioacetals[9]. These methods typically involve reagents that oxidize the sulfur atoms, leading to the collapse of the dithiolane ring and regeneration of the carbonyl.

A variety of oxidizing agents can be used, including:

  • N-Bromosuccinimide (NBS)[10]

  • o-Iodoxybenzoic acid (IBX)[9]

  • Hydrogen peroxide with a catalyst like iodine[9]

  • Poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) [PBBS] and N,N,N',N'-tetrabromobenzene-1,3-disulfonamide [TBBDA] have been shown to be highly efficient, often in solvent-free conditions[10].

4.2. Metal-Mediated Deprotection

The high affinity of certain metal ions for sulfur provides another avenue for deprotection. Historically, mercury(II) salts have been used due to their effectiveness, often affording rapid and high-yielding reactions even in the solid state[9][11]. However, the toxicity of mercury compounds has led to the development of methods using other, less toxic metal salts[5].

Experimental Protocol: Deprotection using Polyphosphoric Acid (PPA)

This protocol provides a milder, metal-free alternative for dithiolane deprotection.

Materials:

  • This compound derivative

  • Polyphosphoric acid (PPA)

  • Acetic acid

  • Dichloromethane

  • Deionized water

Procedure:

  • In a round-bottom flask, combine the this compound substrate with polyphosphoric acid and a few drops of acetic acid[5][9].

  • Stir the mixture at a temperature between 25-45 °C[5].

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-8 hours)[5][9].

  • Upon completion, carefully add water to the reaction mixture to hydrolyze the polyphosphoric acid[5][9].

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting aldehyde by column chromatography if necessary.

Visualization of Key Workflows

To further clarify the synthetic utility of this compound, the following diagrams illustrate the core protection and deprotection workflows.

Protection_Deprotection_Workflow Benzaldehyde Benzaldehyde (Electrophilic Carbonyl) Dithiolane This compound (Protected Carbonyl) Benzaldehyde->Dithiolane Protection RegeneratedBenzaldehyde Benzaldehyde (Regenerated Carbonyl) Dithiolane->RegeneratedBenzaldehyde Deprotection Reagents_Protect 1,2-Ethanedithiol, Acid Catalyst Reagents_Protect->Benzaldehyde Reagents_Deprotect Oxidative or Metal-Mediated Reagents Reagents_Deprotect->Dithiolane

Caption: General workflow for the protection of benzaldehyde as this compound and its subsequent deprotection.

Broader Applications and Future Outlook

While its role in carbonyl protection is well-established, the unique electronic and steric properties imparted by the sulfur-containing ring make this compound and its derivatives valuable in other fields[2].

  • Medicinal Chemistry: The dithiolane moiety is a structural component in some biologically active molecules, and its antioxidant properties are of interest[4].

  • Materials Science: The ability of the sulfur atoms to coordinate with metals makes these compounds potential ligands in catalysis and building blocks for novel polymers and coatings[4].

  • Polymer Chemistry: Dithioesters, which can be synthesized from 2-aryl-1,3-dithiolanes, are important chain transfer agents in polymer chemistry[12].

The continued exploration of the reactivity of the dithiolane ring promises to unveil new synthetic methodologies and applications, solidifying its importance in chemical science.

References

  • Highly efficient, mild and fast solid state oxidative deprotection of 1,3-dithianes and 1,3-dithiolanes. arkat usa. [Link]

  • This compound | C9H10S2 | CID 21830. PubChem - NIH. [Link]

  • Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry. [Link]

  • Cas 5616-55-7,Benzaldehyde ethane-1,2-diyl dithioacetal. LookChem. [Link]

  • Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. MDPI. [Link]

  • Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes. Organic Letters - ACS Publications. [Link]

  • The role of 1,3-dithianes in natural product synthesis. University of Windsor. [Link]

  • 1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. [Link]

Sources

The Enduring Ring: A Technical Guide to the Thermal and Chemical Stability of 1,3-Dithiolanes in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-dithiolane ring system is a cornerstone of modern organic synthesis, primarily recognized for its role as a robust protecting group for carbonyl functionalities. Its widespread application stems from a remarkable inertness to a broad spectrum of chemical reagents and conditions. However, a comprehensive understanding of its stability, particularly its thermal limits, is crucial for its effective and strategic implementation in complex synthetic routes. This in-depth technical guide provides a detailed analysis of the thermal and chemical stability of the 1,3-dithiolane ring, offering field-proven insights into the causality behind its resilience and the conditions that lead to its controlled cleavage. By examining both empirical data and computational insights, this guide serves as a critical resource for researchers, scientists, and drug development professionals seeking to leverage the full potential of this versatile functional group.

Introduction: The Strategic Importance of the 1,3-Dithiolane Scaffold

In the intricate landscape of multi-step organic synthesis, the selective protection and deprotection of functional groups is a paramount challenge. The 1,3-dithiolane, a five-membered sulfur-containing heterocycle, has emerged as a preeminent solution for the masking of aldehydes and ketones.[1][2] Its formation from a carbonyl compound and 1,2-ethanedithiol is typically a high-yielding and straightforward transformation, catalyzed by either Brønsted or Lewis acids.[3]

The utility of the 1,3-dithiolane extends beyond simple protection. The acidity of the C-2 proton allows for its deprotonation, creating a nucleophilic acyl anion equivalent—a concept known as "umpolung" reactivity. This unique feature enables the formation of carbon-carbon bonds at the formerly electrophilic carbonyl carbon, opening avenues for complex molecular construction.

Despite its widespread use, a detailed understanding of the inherent stability of the 1,3-dithiolane ring, particularly its response to thermal stress, is often a matter of empirical observation rather than a well-documented set of parameters. This guide aims to fill that knowledge gap by providing a comprehensive overview of both the chemical and thermal stability of this critical functional group.

The Foundation of Resilience: Chemical Stability of the 1,3-Dithiolane Ring

The remarkable chemical stability of the 1,3-dithiolane ring is the primary reason for its extensive use as a protecting group. It remains intact under a wide array of reaction conditions that would readily cleave other protecting groups, such as acetals.

Stability Towards Acidic and Basic Conditions

One of the most significant advantages of the 1,3-dithiolane group is its exceptional stability across a broad pH range. Unlike their oxygen-containing counterparts (1,3-dioxolanes), which are highly susceptible to acid-catalyzed hydrolysis, 1,3-dithiolanes are generally resistant to both acidic and basic hydrolysis.[4] This stability allows for synthetic transformations to be carried out in either acidic or basic media without compromising the integrity of the protected carbonyl group.

This resilience can be attributed to the lower basicity of the sulfur atoms compared to oxygen, making them less prone to protonation, which is the initial step in acid-catalyzed hydrolysis.

Stability Towards Nucleophiles and Reducing Agents

The 1,3-dithiolane ring is generally unreactive towards a variety of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithiums), enolates, and amines. This inertness is crucial when such reagents are employed in other parts of the molecule.

Furthermore, 1,3-dithiolanes are stable to many common reducing agents, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). This allows for the selective reduction of other functional groups, like esters or amides, in the presence of a protected carbonyl.

Pushing the Limits: Thermal Stability of the 1,3-Dithiolane Ring

While the chemical stability of 1,3-dithiolanes is well-documented, their thermal stability is a less explored, yet equally critical, aspect for synthetic planning, especially in processes requiring elevated temperatures.

General Thermal Robustness

Organosulfur compounds, in general, tend to exhibit significant thermal stability.[5] While specific decomposition temperatures for the parent 1,3-dithiolane are not extensively reported in the literature, studies on related sulfur-containing heterocycles suggest that the ring system is stable to well over 200 °C in the absence of reactive reagents.[5] The boiling point of the parent 1,3-dithiolane is 183°C, indicating a degree of thermal stability under atmospheric pressure.

Thermal Decomposition Pathways: Insights from Pyrolysis Studies

Flash vacuum pyrolysis (FVP) studies on derivatized 1,3-dithiolanes provide some of the only available insights into their high-temperature decomposition pathways. Although these studies are not on the parent ring, they offer valuable clues. For instance, the gas-phase reaction of 1,3-dithiolane-2-thione over molybdenum trioxide results in its conversion to 1,3-dithiolan-2-one, demonstrating the ring's ability to withstand significant thermal energy while undergoing functional group transformation.[6]

It is important to note that these FVP experiments are conducted under high vacuum and for very short residence times in the hot zone, which may not directly translate to bulk thermal stability in solution or the solid state.

Factors Influencing Thermal Stability

The thermal stability of a 1,3-dithiolane ring can be influenced by several factors:

  • Substituents: The nature of the substituents on the dithiolane ring, particularly at the C2 position, can impact its thermal stability. Sterically bulky substituents may introduce ring strain, potentially lowering the decomposition temperature. Electron-withdrawing or -donating groups can also influence the bond strengths within the ring.

  • Oxidation State of Sulfur: Oxidation of the sulfur atoms to sulfoxides or sulfones significantly alters the electronic properties and geometry of the ring, which can affect its thermal stability.

  • Presence of Catalysts: Trace amounts of acids, bases, or metal catalysts can lower the decomposition temperature by providing alternative, lower-energy decomposition pathways.

Controlled Decomposition: The Deprotection of 1,3-Dithiolanes

While thermally robust, the 1,3-dithiolane ring is designed to be cleaved under specific, controlled conditions to regenerate the parent carbonyl compound. The numerous methods developed for this "de-masking" process can be viewed as a form of controlled chemical decomposition. Understanding these methods provides further insight into the ring's reactivity and stability.

The deprotection of 1,3-dithiolanes generally falls into two major categories: oxidative methods and methods involving electrophilic reagents.

Oxidative Deprotection

Oxidative methods are among the most common for the cleavage of 1,3-dithiolanes. These reactions typically involve the oxidation of the sulfur atoms, which makes the C2 carbon more electrophilic and susceptible to hydrolysis.

Table 1: Common Oxidative Reagents for 1,3-Dithiolane Deprotection

Reagent(s)Typical ConditionsComments
o-Iodoxybenzoic acid (IBX)DMSO, room temperatureMild and efficient for a wide range of substrates.
N-Bromosuccinimide (NBS)Aqueous acetoneEffective, but can sometimes lead to side reactions.
Hydrogen peroxide (H₂O₂) with a catalyste.g., Iodine in aqueous micellar systemA "green" and mild alternative.[5]
Cerium(IV) ammonium nitrate (CAN)Aqueous acetonitrileA powerful oxidant, useful for robust substrates.
Deprotection with Electrophilic Reagents

This class of reagents activates the 1,3-dithiolane ring by coordinating to the sulfur atoms, which facilitates the subsequent hydrolysis.

Table 2: Common Electrophilic Reagents for 1,3-Dithiolane Deprotection

Reagent(s)Typical ConditionsComments
Mercury(II) salts (e.g., HgCl₂, Hg(NO₃)₂·3H₂O)Aqueous organic solvents or solid stateHighly effective but toxic.[2]
Methyl iodide (MeI)Aqueous acetone or acetonitrileMilder than mercury salts, proceeds via a sulfonium salt intermediate.
Polyphosphoric acid (PPA) and acetic acid20-45 °CAn inexpensive and convenient method.[4]

Experimental Protocols

General Protocol for the Protection of a Ketone as a 1,3-Dithiolane

This protocol is a general guideline and may require optimization for specific substrates.

  • To a solution of the ketone (1.0 equiv) in a suitable solvent (e.g., dichloromethane or toluene) is added 1,2-ethanedithiol (1.1-1.5 equiv).

  • A catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid) is added.

  • The reaction mixture is stirred at room temperature or heated to reflux, often with a Dean-Stark trap to remove water.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction is quenched with a basic aqueous solution (e.g., saturated NaHCO₃).

  • The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.

Protocol for the Deprotection of a 1,3-Dithiolane using IBX

This protocol is adapted from literature procedures and is a mild and effective method for many substrates.

  • To a solution of the 1,3-dithiolane (1.0 equiv) in DMSO is added o-iodoxybenzoic acid (IBX) (2.0-3.0 equiv).

  • The reaction mixture is stirred at room temperature.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Visualization of Key Concepts

Formation and Deprotection of a 1,3-Dithiolane

G cluster_protection Protection cluster_deprotection Deprotection Ketone Ketone (R-CO-R') Dithiolane 1,3-Dithiolane Ketone->Dithiolane + 1,2-Ethanedithiol (Acid catalyst) Dithiol 1,2-Ethanedithiol Dithiolane_deprotect 1,3-Dithiolane Ketone_deprotect Ketone (R-CO-R') Dithiolane_deprotect->Ketone_deprotect + Oxidizing or Electrophilic Reagent

Caption: General scheme for the protection of a ketone as a 1,3-dithiolane and its subsequent deprotection.

Umpolung Reactivity of 1,3-Dithiolanes

G Dithiolane 1,3-Dithiolane Anion Acyl Anion Equivalent (Nucleophilic) Dithiolane->Anion Deprotonation (e.g., n-BuLi) Alkylated_Dithiolane Alkylated 1,3-Dithiolane Anion->Alkylated_Dithiolane + Electrophile Electrophile Electrophile (E+) Ketone Ketone Alkylated_Dithiolane->Ketone Deprotection

Caption: The "umpolung" or reversal of polarity of a carbonyl group via a 1,3-dithiolane intermediate.

Conclusion

The 1,3-dithiolane ring system stands as a testament to the ingenuity of synthetic organic chemistry, offering a robust and versatile tool for the protection and manipulation of carbonyl compounds. Its exceptional chemical stability to a wide range of reagents is the bedrock of its utility. While specific quantitative data on its thermal decomposition remains an area ripe for further investigation, the available evidence points to a high degree of thermal robustness, making it suitable for a wide range of synthetic applications, even those requiring elevated temperatures. A thorough understanding of both the chemical and thermal stability of the 1,3-dithiolane ring, as outlined in this guide, empowers chemists to design more efficient, reliable, and innovative synthetic strategies. The continued exploration of the limits of this remarkable heterocycle will undoubtedly lead to new and exciting discoveries in the fields of organic synthesis, medicinal chemistry, and materials science.

References

  • Thermal stability and decomposition of sulphur and selenium compounds. (2025). ResearchGate. [Link]

  • Jin, Y.-S., et al. (n.d.). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. [No Source Provided]
  • Gas-Phase Conversion of 1,3-Dithiolane-2-Thione Into 1,3-Dithiolan-2-One Over Molybdenum Trioxide. (2019). Frontiers in Chemistry. [Link]

  • Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. (2003). Molecules. [Link]

  • 1,3-Dithianes, 1,3-Dithiolanes. (n.d.). Organic Chemistry Portal. [Link]

  • Thioacetal. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

Technical Guide: 2-Phenyl-1,3-dithiolane as a Masked Carbonyl Equivalent

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Phenyl-1,3-dithiolane is a sulfur-containing heterocycle primarily utilized in organic synthesis as a robust protecting group for benzaldehyde. Functioning as a masked carbonyl equivalent , it offers exceptional stability against nucleophiles, bases, and reducing agents—conditions that typically degrade oxygen-based acetals.

However, its utility extends beyond passive protection. While the 6-membered 1,3-dithiane is the gold standard for Umpolung (polarity reversal) chemistry, the 5-membered 1,3-dithiolane presents a unique "stability paradox." Upon lithiation, it is kinetically unstable and prone to fragmentation, a nuance often overlooked in general texts. This guide provides a rigorous analysis of its synthesis, the specific constraints of its use in Umpolung lithiation, deprotection strategies, and its emerging role as a pharmacophore in medicinal chemistry (e.g., Tyrosinase inhibitors).

Part 1: Synthesis & Protection (The Gateway)

The formation of this compound is a thermodynamic well, driven by the strong nucleophilicity of sulfur and the entropic benefit of ring formation. Unlike O,O-acetals, the formation of S,S-acetals (dithiolanes) often requires specific Lewis acid catalysis to proceed efficiently without harsh dehydrating conditions.

Mechanistic Pathway

The reaction involves the condensation of benzaldehyde with 1,2-ethanedithiol. The equilibrium is shifted toward the product due to the "chelate effect" of the bidentate thiol and the stability of the C-S bonds.

Catalyst Selection Matrix

The choice of catalyst dictates the reaction rate, selectivity, and compatibility with acid-sensitive substrates.

Catalyst ClassReagentTypical LoadConditionsSelectivity/Notes
Lewis Acid (Standard)

1.0 eqDCM, 0°C to RTHighly effective but not compatible with acid-labile groups.
Lewis Acid (Mild)

or

1-10 mol%MeCN, RTExcellent chemoselectivity; tolerates other acetals.
Brønsted Acid

-TsOH
5-10 mol%Toluene, RefluxRequires Dean-Stark trap for water removal.
Solid-Supported

50 mg/mmolSolvent-free"Green" method; catalyst is recyclable.
Visualization: Protection Workflow

ProtectionCycle Benzaldehyde Benzaldehyde (Electrophile) Intermediate Hemithioacetal Intermediate Benzaldehyde->Intermediate H+ / Lewis Acid Dithiol 1,2-Ethanedithiol (Nucleophile) Dithiol->Intermediate Product This compound (Masked Carbonyl) Intermediate->Product -H2O (Cyclization)

Figure 1: Acid-catalyzed condensation pathway forming the 1,3-dithiolane ring.

Part 2: The Umpolung Paradox (Advanced Reactivity)

This section addresses the critical distinction between 1,3-dithianes (6-membered) and 1,3-dithiolanes (5-membered). While both are theoretically capable of Corey-Seebach Umpolung (converting the carbonyl carbon from electrophilic to nucleophilic), the 1,3-dithiolane is significantly limited by its anionic instability.

The Fragmentation Risk

Upon treatment with


-Butyllithium (

-BuLi), the resulting 2-lithio-1,3-dithiolane species undergoes a rapid [3+2] cyclo-elimination , fragmenting into ethylene gas and a dithiocarboxylate anion.
  • 1,3-Dithiane (6-ring): Stable anion at 0°C. Standard for alkylation.

  • 1,3-Dithiolane (5-ring): Unstable anion. Fragments > -60°C.

Expert Insight: If Umpolung alkylation is your primary goal, use the 1,3-dithiane . However, if you must alkylate the this compound (e.g., due to specific structural requirements in a total synthesis), you must adhere to the "Seebach Protocol" (Synlett 1976):

  • Temperature: Maintain strictly below -78°C.

  • Electrophile: Use highly reactive electrophiles like primary alkyl arenesulfonates (triflates/tosylates) rather than halides to ensure reaction speed outcompetes fragmentation.

Visualization: The Fragmentation Pathway

UmpolungRisk Dithiolane This compound LithioSpecies 2-Lithio-Intermediate (Unstable at > -60°C) Dithiolane->LithioSpecies n-BuLi, THF, -78°C Fragmentation Fragmentation Products (Ethylene + Dithiocarboxylate) LithioSpecies->Fragmentation Warming (> -40°C) [3+2] Elimination Alkylation Alkylated Product (2-Alkyl-2-phenyl-1,3-dithiolane) LithioSpecies->Alkylation Electrophile (R-OTf) Fast Kinetics @ -78°C

Figure 2: The kinetic competition between successful alkylation and irreversible fragmentation.

Part 3: Deprotection Strategies (Regeneration)

Regenerating the carbonyl from a 1,3-dithiolane is thermodynamically challenging because sulfur is a "soft" nucleophile that binds strongly to "soft" metals and resists simple acidic hydrolysis. Deprotection methods generally rely on changing the oxidation state of the sulfur to make it a better leaving group.

Comparative Deprotection Protocols
Method CategoryReagent SystemMechanismYieldSuitability
Metal-Assisted

or

Thiophilic coordination (Soft Acid)>90%Gold Standard. Fast, but toxic (Mercury).
Oxidative (Green)

(cat)
S-Oxidation / Hydrolysis85-95%Excellent for large scale. Avoids heavy metals.
Oxidative (Mild) NBS (N-Bromosuccinimide)Bromonium ion formation80-90%Good for acid-sensitive substrates. Acetone/Water solvent.[1]
Alkylation MeI / NaHCO3S-Alkylation (Sulfonium salt)70-80%Slower; useful if oxidative conditions are forbidden.

Part 4: Medicinal Chemistry Applications[2][3][4][5][6]

Beyond its role as a transient protecting group, the this compound scaffold is increasingly recognized as a pharmacophore in drug discovery, particularly for inhibiting metalloenzymes where sulfur can coordinate with active site metals (e.g., Copper or Zinc).

Case Study: Tyrosinase Inhibitors (PDTM)

Tyrosinase is a copper-containing enzyme critical for melanin biosynthesis.[2] Hyperactivity leads to hyperpigmentation disorders.

  • Compound: PDTM3 ( (2-(2,4-dihydroxyphenyl)-1,3-dithiolan-4-yl)methanol ).

  • Mechanism: The 1,3-dithiolane ring acts as a hydrophobic core that fits into the enzyme's active site, while the phenolic hydroxyls coordinate with the copper ions.

  • Performance: PDTM3 shows greater inhibitory activity (

    
    ) than the standard Kojic acid (
    
    
    
    ).[3]
Visualization: Bioactive Logic

Bioactivity Scaffold This compound Scaffold Interaction Inhibition Mechanism Scaffold->Interaction Hydrophobic Fit + Sulfur Coordination Target Tyrosinase Enzyme (Cu Active Site) Interaction->Target Blocks Substrate Access

Figure 3: Mechanism of action for dithiolane-based tyrosinase inhibitors.

Part 5: Experimental Protocols

Protocol A: Lewis Acid-Catalyzed Protection

Objective: Synthesis of this compound from benzaldehyde.

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Reagents: Add benzaldehyde (10 mmol, 1.06 g) and 1,2-ethanedithiol (11 mmol, 0.92 mL) to anhydrous acetonitrile (20 mL).

  • Catalyst: Add Indium(III) Chloride (

    
    , 10 mol%, 220 mg) in one portion.
    
  • Reaction: Stir at room temperature for 30 minutes. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Quench with water (20 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with saturated

    
     and Brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Silica gel, 5% EtOAc in Hexane).
    
  • Expected Yield: 92-95% as a clear/pale yellow oil.

Protocol B: "Green" Oxidative Deprotection

Objective: Regeneration of benzaldehyde.

  • Setup: Dissolve this compound (1 mmol) in Acetone/Water (9:1, 10 mL).

  • Reagents: Add N-Bromosuccinimide (NBS, 3.0 eq).

  • Reaction: Stir at 0°C for 5 minutes, then warm to Room Temperature for 10 minutes. The solution will turn orange/red.

  • Quench: Add saturated

    
     solution dropwise until the orange color disappears (removes excess bromine).
    
  • Isolation: Extract with ether, wash with bicarbonate, dry, and concentrate.

  • Purity Check: Check IR for reappearance of Carbonyl stretch (~1700 cm⁻¹).

References

  • Seebach, D., & Wilka, E. M. (1976). Alkylation of 2-Lithio-1,3-dithianes with Arenesulfonates of Primary Alcohols. Synlett, 476-477.

  • Corey, E. J., & Seebach, D. (1965). Synthesis of 1,n-Dicarbonyl Derivates Using Carbanions from 1,3-Dithianes. Angewandte Chemie International Edition, 4(12), 1075-1077.

  • Ganguly, N. C., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Synthesis, 2009(08), 1393-1399.

  • Ha, Y. M., et al. (2017). Design, synthesis, and antimelanogenic effects of (2-substituted phenyl-1,3-dithiolan-4-yl)methanol derivatives. Scientific Reports, 7, 45585.

  • Wan, Y., et al. (2007). Deprotection of 1,3-dithiolanes and 1,3-dithianes using IBX in DMSO-H2O. Synthetic Communications, 37(12), 2055-2060.

Sources

Methodological & Application

Protocol for the Synthesis of 2-Phenyl-1,3-dithiolane from Benzaldehyde

[1]

Abstract & Strategic Overview

This Application Note details the protocol for the thioacetalization of benzaldehyde to form 2-phenyl-1,3-dithiolane . This transformation is a cornerstone of organic synthesis, serving two primary strategic functions:

  • Carbonyl Protection: The 1,3-dithiolane moiety is robust against basic and nucleophilic conditions, protecting the electrophilic aldehyde during subsequent transformations.

  • Umpolung (Polarity Inversion): The dithiolane proton (pKa ~31) can be deprotonated by strong bases (e.g., n-BuLi), converting the originally electrophilic carbonyl carbon into a nucleophilic acyl anion equivalent (Corey-Seebach reaction).

This guide presents two validated methodologies: a Classical Lewis Acid Protocol (using

Green Catalytic Protocol1

Reaction Mechanism & Logic

The formation of the 1,3-dithiolane ring proceeds via an acid-catalyzed bis-nucleophilic addition-elimination pathway. Understanding this mechanism is crucial for troubleshooting reversibility and optimizing yield.

Mechanistic Pathway[1][2]
  • Activation: The acid catalyst coordinates with the carbonyl oxygen, increasing electrophilicity.

  • Addition: The first sulfur atom of 1,2-ethanedithiol attacks the carbonyl carbon, forming a hemithioacetal intermediate.

  • Elimination: Protonation of the hydroxyl group facilitates water loss, generating a thionium ion intermediate.

  • Cyclization: The second sulfur atom attacks the thionium ion, closing the ring and regenerating the catalyst.

ReactionMechanismStartBenzaldehyde+ CatalystActivatedActivatedCarbonylStart->ActivatedCoordinationHemiHemithioacetalIntermediateActivated->Hemi1,2-EthanedithiolAttack (S1)ThioniumThionium Ion(Resonance Stabilized)Hemi->Thionium- H2O(Elimination)ProductThis compound+ H2OThionium->ProductRing Closure(S2 Attack)

Caption: Step-wise mechanistic flow from carbonyl activation to ring closure via thionium ion.

Experimental Methodologies

Method A: Classical Lewis Acid Catalysis ( )

Best for: Scale-up, substrates sensitive to oxidation, and ensuring completion in difficult cases.[1]

Reagents & Equipment[2][3][4][5]
  • Benzaldehyde: 10 mmol (1.06 g)

  • 1,2-Ethanedithiol: 11-12 mmol (1.0 mL) [Caution: Stench][1]

  • Boron Trifluoride Diethyl Etherate (

    
    ):  1-2 mmol (0.12 - 0.25 mL)
    
  • Solvent: Dichloromethane (DCM) or Chloroform (

    
    ), anhydrous (20 mL)
    
  • Quench: 5% NaOH or saturated

    
    
    
  • Equipment: Flame-dried round-bottom flask, magnetic stir bar, rubber septum, nitrogen balloon.

Step-by-Step Protocol
  • Setup: Purge a 50 mL round-bottom flask with nitrogen. Add Benzaldehyde (10 mmol) and anhydrous DCM (20 mL).

  • Addition: Syringe in 1,2-Ethanedithiol (1.1 equiv). Stir at Room Temperature (RT) for 5 minutes.

  • Catalysis: Cool the mixture to 0°C (ice bath). Dropwise add

    
      (0.1 - 0.2 equiv).
    
    • Note: Evolution of heat or slight fuming may occur.

  • Reaction: Remove ice bath and stir at RT. Monitor by TLC (Hexane/EtOAc 9:1).

    • Endpoint: Typically complete within 1–3 hours.

  • Workup:

    • Quench by pouring mixture into 20 mL of 5% NaOH (neutralizes acid and unreacted thiol).

    • Separate layers. Extract aqueous phase with DCM (2 x 10 mL).

    • Wash combined organics with water (20 mL) and Brine (20 mL).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
Method B: Iodine-Catalyzed "Green" Synthesis

Best for: Rapid synthesis, mild conditions, avoiding corrosive Lewis acids.[1]

Reagents
  • Benzaldehyde: 10 mmol

  • 1,2-Ethanedithiol: 11 mmol[1]

  • Iodine (

    
    ):  0.5 - 1.0 mmol (5-10 mol%)
    
  • Solvent: Chloroform (

    
    ) or solvent-free (if grinding).
    
Step-by-Step Protocol
  • Setup: Dissolve Benzaldehyde (10 mmol) and 1,2-Ethanedithiol (11 mmol) in

    
      (15 mL).
    
  • Catalysis: Add Iodine (10 mol%) in one portion.

  • Reaction: Stir at RT. The solution will darken.

    • Endpoint: Reaction is often very fast (10 min to 1 hour).

  • Workup:

    • Quench with 10%

      
       (Sodium Thiosulfate)  solution.
      
    • Observation: The dark iodine color will vanish, leaving a clear organic layer.

    • Extract with DCM or Chloroform, wash with water, dry (

      
      ), and concentrate.[1]
      

Workup Logic & Purification

WorkflowRxnCrude Reaction MixtureQuenchQuench Phase(NaOH for Method A)(Thiosulfate for Method B)Rxn->QuenchExtractExtraction (DCM/Water)Quench->ExtractWashWash: Water -> BrineExtract->WashDryDry (Na2SO4) & ConcentrateWash->DryPurifyPurification DecisionDry->PurifyRecrystRecrystallization(MeOH or Hexanes)Purify->RecrystIf SolidColumnFlash Column(Hexane/EtOAc)Purify->ColumnIf Oil/Impure

Caption: Decision tree for isolation and purification of the dithiolane product.

Odor Control (Critical)
  • Hazard: 1,2-Ethanedithiol has an intense, repulsive stench.[1]

  • Protocol: All glassware and syringes must be soaked in a Bleach (Hypochlorite) bath immediately after use. This oxidizes residual thiol to non-volatile sulfonal derivatives.

Characterization & Expected Results

Compound: this compound Appearance: White low-melting solid or clear oil (MP: ~24-25°C).[1]

TechniqueParameterExpected DataInterpretation
1H NMR Methine (-CH-)

5.60 - 5.65 ppm (s, 1H)
Characteristic singlet; shift is downfield of dithianes (~5.1 ppm).
1H NMR Ethylene (-CH2-)

3.20 - 3.40 ppm (m, 4H)
Symmetric multiplet for the dithiolane ring.
1H NMR Aromatic (Ph)

7.20 - 7.50 ppm (m, 5H)
Phenyl ring protons.
13C NMR Methine (C-2)

~56.0 ppm
Quaternary-like carbon signal (C-S2).
13C NMR Ethylene (C-4,[1]5)

~40.0 ppm
Ring methylene carbons.

Troubleshooting

  • Incomplete Reaction:

    • Cause: Water in solvent or reversibility.

    • Fix: Use anhydrous solvents.[2] For Method A, add activated molecular sieves (3Å or 4Å) to the reaction flask to scavenge water.

  • Product Decomposition:

    • Cause: Acid sensitivity during workup.

    • Fix: Ensure complete neutralization with

      
       or NaOH before concentration. Dithiolanes are generally stable, but residual acid can cause hydrolysis over time.[1]
      
  • Stench Persistence:

    • Fix: Do not wash glassware in the open sink. Soak in bleach bath (10% bleach) for 24 hours.

References

  • Lewis Acid C

    
    ): 
    
    • Hatch, R. P., et al. "1,3-Dithiolanes from Carbonyl Compounds."[1] Journal of Organic Chemistry.

    • (Representative context for acid catalysis).

  • Iodine Catalysis

    • Firouzabadi, H., et al. "Iodine as a mild and efficient catalyst for the protection of carbonyl compounds as 1,3-oxathiolanes and 1,3-dithiolanes."[1][6] Tetrahedron Letters.

  • General Review of Protecting Groups

    • Greene, T. W., & Wuts, P. G. M.[1] "Protective Groups in Organic Synthesis."

  • Physical Properties & Safety

    • PubChem Compound Summary for this compound.[1][7]

Application Note: Raney Nickel Desulfurization of 2-Phenyl-1,3-Dithiolane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the protocol for the desulfurization of 2-phenyl-1,3-dithiolane to toluene using activated Raney Nickel (Ra-Ni). This transformation, known as the Mozingo reduction , is a cornerstone method in medicinal chemistry for the neutral deoxygenation of carbonyls (via dithioacetal intermediates) to methylene groups. Unlike Wolff-Kishner or Clemmensen reductions, this protocol operates under neutral conditions, preserving acid/base-sensitive functionalities.

Target Audience: Process Chemists, Medicinal Chemists, and Safety Officers.

Critical Safety Directives (Read Before Proceeding)

⚠️ DANGER: PYROPHORIC MATERIAL Raney Nickel is spontaneously flammable in air when dry.
  • NEVER allow Raney Nickel to dry out during filtration.
  • ALWAYS keep the catalyst submerged in solvent or water.
  • ALWAYS have a quench bucket (water or dilute acid) nearby.
  • DO NOT use halogenated solvents (e.g., DCM, CHCl3) with fresh Ra-Ni; violent reaction may occur.
[1]

Reaction Mechanism

The desulfurization of this compound proceeds via a radical mechanism on the surface of the nickel catalyst. The high affinity of sulfur for nickel drives the adsorption, followed by homolytic cleavage of C-S bonds. The adsorbed hydrogen (inherent to activated Ra-Ni) quenches the resulting carbon radicals.

Mechanistic Pathway

The transformation converts the C-S-C-S-C linkage into a methyl group attached to the phenyl ring.

MozingoMechanism Substrate This compound Adsorption Surface Adsorption (Ni-S bonding) Substrate->Adsorption Cleavage C-S Homolysis (Radical Formation) Adsorption->Cleavage Intermediate Benzyl Radical Intermediate Cleavage->Intermediate Byproduct Ni-S (Inorganic Waste) Cleavage->Byproduct Reduction H-Transfer (From Ni-H) Intermediate->Reduction Product Toluene (Product) Reduction->Product

Figure 1: Radical mechanism of Raney Nickel desulfurization. The driving force is the formation of stable Nickel Sulfide (Ni-S) species.

Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Substrate This compoundStarting Material
Catalyst Raney Nickel (W-2 or commercial slurry)Reagent/Catalyst
Solvent Ethanol (Absolute or 95%)Reaction Medium
Atmosphere Nitrogen or ArgonInert Environment
Quench Dilute HCl or WaterWaste Safety
Catalyst Preparation (W-2 Grade Activation)

Note: Commercial aqueous slurries (e.g., from chemically active metal suppliers) are often sufficient. If activating from Ni-Al alloy:

  • Dissolve NaOH (380 g) in water (1.5 L) and cool to 10°C.

  • Slowly add Ni-Al alloy (300 g) over 2 hours, maintaining temp <25°C (H2 evolution!).

  • Heat to 100°C for 12 hours.

  • Decant and wash sludge with water until pH is neutral.

  • Wash with Ethanol (3x) to displace water.

  • Store under Ethanol. Never dry. [1]

Reaction Procedure (Standard Scale: 10 mmol)
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with Nitrogen.[2]

  • Charging:

    • Add This compound (1.96 g, 10 mmol).

    • Add Ethanol (50 mL).

    • Carefully transfer Raney Nickel slurry (approx. 20 g wet weight) into the flask.

      • Tip: Weighing wet Ra-Ni is imprecise. A large excess (10x weight equivalent) is standard to ensure sufficient adsorbed Hydrogen.

  • Reaction: Heat the mixture to reflux (78°C) with vigorous stirring.

    • Time: Typically 1–4 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc) or GC-MS. The disappearance of the dithiolane spot and appearance of Toluene (often volatile, check low boiling fraction) indicates completion.

  • Workup (Filtration - CRITICAL STEP):

    • Prepare a filter funnel with a pad of Celite.

    • Filter the hot reaction mixture through the Celite pad.

    • Safety: Do not apply strong vacuum that dries the cake rapidly. Rinse the pad with fresh Ethanol.

    • IMMEDIATELY transfer the filter cake (Ra-Ni/Celite) into a waste container filled with water to keep it wet.[1]

  • Isolation:

    • Concentrate the ethanolic filtrate under reduced pressure.

    • Note: Since the product is Toluene (bp 110°C), rotary evaporation must be controlled carefully to avoid losing the product. If the product is volatile, simple distillation is preferred over rotary evaporation.

Workflow & Decision Logic

Workflow Start Start: this compound Solvent Dissolve in Ethanol Start->Solvent AddNi Add Raney Ni (Wet Slurry) Under N2 Solvent->AddNi Reflux Reflux (1-4 Hours) AddNi->Reflux Check TLC/GC Check Reflux->Check Check->Reflux Incomplete Filter Filter through Celite (KEEP WET) Check->Filter Complete Quench Submerge Filter Cake in Water immediately Filter->Quench Solid Waste Evap Careful Evaporation (Watch BP of Toluene) Filter->Evap Filtrate End Isolate Toluene Evap->End

Figure 2: Operational workflow emphasizing safety checkpoints (Red nodes).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Insufficient H2 on CatalystAdd fresh Ra-Ni; do not rely on old catalyst. Bubbling H2 gas through the solution can assist aged catalyst.
Dimerization (Bi-benzyl) Radical couplingIncrease agitation speed; ensure high dilution; use fresh W-2 Ra-Ni (high H content suppresses dimerization).
Fire on Filter Catalyst dried outEmergency: Cover with sand or wet immediately. Prevent by keeping a layer of solvent over the filter cake at all times.
Product Loss Volatility of TolueneAvoid high-vacuum rotary evaporation. Use fractional distillation for isolation.

References

  • Original Methodology: Mozingo, R.; Wolf, D. E.; Harris, S. A.; Folkers, K. Hydrogenolysis of Sulfur Compounds by Raney Nickel. J. Am. Chem. Soc.1943 , 65, 1013–1016. Link

  • General Protocol: Pettit, G. R.; van Tamelen, E. E. Desulfurization with Raney Nickel. Org.[3][4][5] React.1962 , 12, 356. Link

  • Catalyst Preparation: Mozingo, R. Catalyst, Raney Nickel, W-2. Org.[3][4][5] Synth.1941 , 21, 15. Link

  • Safety Data: Sigma-Aldrich Technical Bulletin AL-181: Handling and Storage of Raney Nickel. Link

Sources

Application Notes and Protocols for the Oxidative Cleavage of 1,3-Dithiolanes Using Hypervalent Iodine Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Approach to Carbonyl Group Deprotection

In the landscape of multi-step organic synthesis, particularly within the pharmaceutical and natural product domains, the protection and deprotection of carbonyl functionalities are of paramount importance. The 1,3-dithiolane and its six-membered counterpart, the 1,3-dithiane, have long been revered as robust protecting groups for aldehydes and ketones. Their stability under both acidic and basic conditions makes them invaluable assets in complex molecular construction.[1][2] However, the regeneration of the parent carbonyl group, a critical final step, has often necessitated the use of harsh or toxic reagents, such as those based on heavy metals like mercury.[1][3]

In recent years, hypervalent iodine reagents have emerged as a powerful and environmentally benign alternative for the oxidative cleavage of 1,3-dithiolanes.[4][5][6][7] These compounds offer mild reaction conditions, high chemoselectivity, and are often commercially available and easy to handle, aligning with the principles of green chemistry.[4][8][9] This guide provides an in-depth exploration of this methodology, detailing the underlying mechanisms, offering validated experimental protocols, and discussing the broad applications of this transformative reaction.

The Merits of Hypervalent Iodine Reagents

The resurgence of interest in hypervalent iodine chemistry stems from a confluence of advantageous properties that distinguish these reagents from traditional heavy-metal oxidants.[7]

  • Low Toxicity and Environmental Impact: Compared to reagents based on mercury, lead, or thallium, hypervalent iodine compounds are significantly less toxic, reducing hazards in the laboratory and minimizing environmental contamination.[4][7]

  • Mild and Selective Reaction Conditions: The deprotection of 1,3-dithiolanes using hypervalent iodine reagents typically proceeds under neutral or mildly acidic conditions at room temperature, preserving sensitive functional groups within the substrate.[10][11]

  • Commercial Availability and Stability: Many common hypervalent iodine reagents, such as (diacetoxyiodo)benzene (DIB) and iodosobenzene (PhIO), are commercially available and exhibit good bench-top stability.[4][7]

  • Versatile Reactivity: The reactivity of hypervalent iodine reagents can be fine-tuned by modifying the ligands attached to the iodine atom, allowing for a broad range of oxidative transformations beyond dithiolane cleavage.[8][12]

Mechanistic Insights into the Oxidative Cleavage

The oxidative deprotection of 1,3-dithiolanes by hypervalent iodine reagents is predicated on the oxidation of the sulfur atoms, which facilitates the subsequent hydrolysis to the corresponding carbonyl compound. A plausible mechanistic pathway is illustrated below.

G cluster_0 Step 1: Sulfur Oxidation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Collapse and Carbonyl Formation Dithiolane 1,3-Dithiolane Intermediate1 Sulfonium Ion Intermediate Dithiolane->Intermediate1 Oxidation HVI Hypervalent Iodine(III) Reagent (e.g., PhI(OAc)₂) HVI->Intermediate1 Intermediate2 Hemithioacetal-like Intermediate Intermediate1->Intermediate2 H2O H₂O H2O->Intermediate2 Nucleophilic Attack Carbonyl Carbonyl Compound Intermediate2->Carbonyl Collapse Disulfide 1,2-Ethanedithiol (oxidized form) Intermediate2->Disulfide

Figure 1: Generalized mechanism for the oxidative cleavage of 1,3-dithiolanes.

In an interesting variation, it has been demonstrated that under anhydrous conditions using iodosobenzene (PhIO), the oxygen atom of the newly formed carbonyl group originates from the hypervalent iodine reagent itself, obviating the need for an external water source.[10] This is particularly advantageous for substrates bearing water-sensitive functionalities.

Comparative Analysis of Common Hypervalent Iodine Reagents

A variety of hypervalent iodine reagents have been successfully employed for the deprotection of 1,3-dithiolanes. The choice of reagent can influence reaction times, yields, and substrate scope.

ReagentAbbreviationTypical ConditionsKey Advantages
IodosobenzenePhIOAnhydrous CH₃CN or DCM, room temp.Enables water-free deprotection, oxygen atom transfer from reagent.[10]
(Diacetoxyiodo)benzeneDIB/PIDAAqueous CH₃CN or MeOH, room temp.Commercially available, well-established reagent.[13]
Bis(trifluoroacetoxy)iodobenzenePIFAAqueous CH₃CN or MeOH, room temp.Highly reactive, often leading to shorter reaction times.[10]
o-Iodoxybenzoic acidIBXAqueous DMSO or with β-cyclodextrin in water, room temp.Can be used catalytically with a terminal oxidant, good for green chemistry applications.[14]

Experimental Protocols

The following protocols are provided as a starting point for the oxidative deprotection of 1,3-dithiolanes using hypervalent iodine reagents. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Water-Free Deprotection using Iodosobenzene (PhIO)

This protocol is ideal for substrates that are sensitive to hydrolysis. The oxygen atom in the final carbonyl product is provided by the PhIO reagent.[10]

G Start Start Step1 Dissolve 1,3-dithiolane derivative (1.0 equiv) in anhydrous DCM or CH₃CN. Start->Step1 Step2 Add Iodosobenzene (PhIO) (1.0-1.2 equiv) to the solution. Step1->Step2 Step3 Stir the reaction mixture at room temperature. Step2->Step3 Step4 Monitor reaction progress by TLC. Step3->Step4 Step5 Upon completion, quench the reaction with aqueous Na₂S₂O₃. Step4->Step5 Step6 Perform a standard aqueous work-up and extract with an organic solvent. Step5->Step6 Step7 Dry the organic layer, concentrate, and purify by column chromatography. Step6->Step7 End End Step7->End

Figure 2: Workflow for water-free deprotection of 1,3-dithiolanes using PhIO.

Materials:

  • 1,3-Dithiolane protected substrate

  • Iodosobenzene (PhIO)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (CH₃CN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a round-bottom flask, add the 1,3-dithiolane derivative (1.0 mmol) and dissolve it in anhydrous DCM or CH₃CN (10 mL).

  • Add iodosobenzene (1.0-1.2 mmol, 1.0-1.2 equiv.) to the solution in one portion.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess oxidant.

  • Perform a standard aqueous work-up, extracting the product with an appropriate organic solvent (e.g., DCM or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure carbonyl compound.

Protocol 2: Deprotection using (Diacetoxyiodo)benzene (DIB) in Aqueous Media

This is a more traditional approach that utilizes an aqueous solvent system for hydrolysis.

Materials:

  • 1,3-Dithiolane protected substrate

  • (Diacetoxyiodo)benzene (DIB)

  • Acetonitrile (CH₃CN) and Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dithiolane derivative (1.0 mmol) in a mixture of acetonitrile and water (e.g., 9:1 v/v, 10 mL).

  • Add (diacetoxyiodo)benzene (1.1-1.5 mmol, 1.1-1.5 equiv.) to the solution.

  • Stir the mixture at room temperature, monitoring the reaction by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

Applications in Drug Development and Complex Molecule Synthesis

The mild and chemoselective nature of hypervalent iodine-mediated dithiolane cleavage makes it a valuable tool in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients. This method allows for the late-stage deprotection of a carbonyl group without affecting other sensitive functionalities that may be present in the molecule. For instance, functional groups such as esters, alcohols, halides, and secondary amides are often well-tolerated under these conditions.[10]

Troubleshooting and Safety Considerations

  • Incomplete Reactions: If the reaction stalls, gentle heating (e.g., to 40 °C) may be beneficial. Alternatively, a more reactive reagent like PIFA can be employed.

  • Side Reactions: Over-oxidation is generally not a concern with these reagents for this specific transformation. However, if other sensitive functional groups are present, careful monitoring of the reaction is crucial.

  • Safety: While significantly less toxic than heavy metals, hypervalent iodine reagents are still oxidizing agents and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

Conclusion

The oxidative cleavage of 1,3-dithiolanes using hypervalent iodine reagents represents a significant advancement in synthetic organic chemistry. This methodology provides a mild, efficient, and environmentally conscious alternative to traditional deprotection protocols. The operational simplicity, coupled with high yields and excellent functional group tolerance, establishes this transformation as a valuable addition to the synthetic chemist's toolbox, with wide-ranging applications in academic research and industrial drug development.

References

  • Yu, Z. et al. PhIO-Mediated oxidative dethioacetalization/dethioketalization under water-free conditions. Arkivoc2021 , vii, 48-65. [Link]

  • Ganguly, N. C. & Barik, S. K. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Synthesis2009 , 1393-1399. [Link]

  • DiVA portal. Synthetic and Mechanistic Studies with Iodine(III) Reagents. [Link]

  • ResearchGate. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System | Request PDF. [Link]

  • Arkat USA. Highly efficient, mild and fast solid state oxidative deprotection of 1,3-dithianes and 1,3-dithiolanes using. [Link]

  • RSC Publishing. Reagents for the preparation and cleavage of 1,3-dithiolanes. [Link]

  • ChemRxiv. Mild Deprotection of Dithioacetals by TMSCl / NaI Association in CH3CN. [Link]

  • ResearchGate. Reagents for the Preparation and Cleavage of 1,3-Dithiolanes. [Link]

  • Frontiers. Recent Synthetic Applications of the Hypervalent Iodine(III) Reagents in Visible-Light-Induced Photoredox Catalysis. [Link]

  • Arkivoc. Hypervalent iodine(III) reagents in organic synthesis. [Link]

  • PubMed. Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. [Link]

  • ResearchGate. Hypervalent (V) reagents in organic synthesis. [Link]

  • Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. [Link]

  • Organic Chemistry Portal. Hypervalent Iodine Compounds. [Link]

  • PMC. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. [Link]

  • CONICET. Mechanistic Aspects of 1,3- Dithiane Conversion to a Carbonyl Group. [Link]

  • PMC. Editorial: New Hypervalent Iodine Reagents for Oxidative Coupling. [Link]

  • PMC. Hypervalent Iodine Reagents in High Valent Transition Metal Chemistry. [Link]

  • Frontiers. New Hypervalent Iodine Reagents for Oxidative Coupling. [Link]

  • Macmillan Group. The Chemistry of Hypervalent Iodine. [Link]

  • Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. [Link]

Sources

Application Note: Precision Synthesis of Dithioesters via Anionic Fragmentation of 1,3-Dithiolanes

[1][2][3]

Executive Summary

Dithioesters are critical intermediates in organic synthesis, serving as precursors for heterocycles and as Chain Transfer Agents (CTAs) in Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization.[1][2] Traditional synthesis often involves noxious reagents (e.g., Lawesson’s reagent) or volatile carbon disulfide (

This application note details a robust, atom-economical alternative: the base-mediated fragmentation of 2-substituted-1,3-dithiolanes . Unlike their 6-membered analogs (1,3-dithianes), which are stable acyl anion equivalents (Corey-Seebach reagents), 5-membered 1,3-dithiolanes undergo rapid cycloelimination upon C2-deprotonation. This protocol leverages this instability to generate dithiocarboxylate anions in situ, which are subsequently trapped by electrophiles to yield high-purity dithioesters.

Mechanistic Principles

The divergence in reactivity between 1,3-dithianes and 1,3-dithiolanes is the cornerstone of this methodology. While dithianes stabilize the C2-lithio species, the 1,3-dithiolane ring possesses inherent strain and stereoelectronic properties that favor fragmentation upon deprotonation.

The Fragmentation Pathway[2]
  • Deprotonation: A strong base (LiHMDS) removes the proton at the C2 position, which is acidified by the two adjacent sulfur atoms (

    
    ).
    
  • Cycloelimination: The resulting carbanion is unstable. It undergoes a [3+2] type retro-cycloaddition (fragmentation), expelling ethylene gas (

    
    ).
    
  • Anion Formation: This collapse releases the dithiocarboxylate anion (

    
    ).
    
  • Electrophilic Trapping: The anion acts as a soft nucleophile, reacting with alkyl halides (R'-X) to form the final dithioester.

Pathway Visualization

DithiolaneFragmentationStart2-Aryl-1,3-DithiolaneInterC2-Lithio Intermediate(Unstable Carbanion)Start->InterDeprotonationBaseBase (LiHMDS)(- H+)Base->InterFragCycloelimination(Fragmentation)Inter->FragEthyleneEthylene Gas(Byproduct)Frag->EthyleneExpulsionAnionDithiocarboxylate Anion(R-CS2- Li+)Frag->AnionRing OpeningProductDithioester(R-C(=S)S-R')Anion->ProductS-AlkylationTrapElectrophile (R'-X)Trap->Product

Figure 1: Mechanistic pathway for the conversion of 1,3-dithiolanes to dithioesters via base-induced C2 deprotonation and fragmentation.[1][3]

Optimization Parameters

Recent advances (2025) have superseded the harsh historical conditions (NaH/HMPA, 140°C) established by Cava et al. The modern protocol utilizes Lithium Hexamethyldisilazide (LiHMDS) in Cyclopentyl Methyl Ether (CPME), allowing for milder conditions and higher yields.

Solvent and Base Effects

The choice of solvent is critical to stabilize the transition state of the fragmentation while avoiding side reactions (such as polymerization of the dithiocarboxylate).

EntryBase (1.1 equiv)SolventTemp (°C)TimeYield (%)Notes
1NaHDMF/HMPA1402 h52Historical method (Cava, 1979). Harsh.
2n-BuLiTHF-78 to RT4 h<10Mostly C2-alkylation or decomposition.
3LiHMDSTHF1002 h53Moderate yield.
4LiHMDSToluene1002 h39Poor solubility of lithiated species.
5LiHMDS CPME 100 5 min 80-90 Optimal. Fast fragmentation.
6KHMDSCPME1005 min45Counter-cation effect (Li+ is superior).

Key Insight: CPME (Cyclopentyl Methyl Ether) is the superior solvent due to its high boiling point (106°C), low peroxide formation, and ability to solvate the lithium cation effectively without the need for carcinogenic additives like HMPA.

Experimental Protocol

Materials
  • Substrate: 2-Aryl-1,3-dithiolane (Prepared via condensation of aldehyde + 1,2-ethanedithiol).

  • Base: LiHMDS (1.0 M in THF or CPME).[3]

  • Solvent: Anhydrous CPME (degassed).

  • Electrophile: Methyl Iodide (MeI), Benzyl Bromide, or similar alkyl halides.

  • Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Procedure (One-Pot)
  • Preparation: Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 5 minutes.

  • Charging: Add 2-phenyl-1,3-dithiolane (1.0 mmol, 182 mg) and anhydrous CPME (2.0 mL) via syringe.

  • Deprotonation/Fragmentation:

    • Heat the solution to 100 °C (oil bath temperature).

    • Add LiHMDS (1.1 mmol, 1.1 mL of 1.0 M solution) dropwise over 1 minute.

    • Observation: The solution typically turns a deep red/orange color, indicating the formation of the dithiocarboxylate anion. Evolution of gas (ethylene) may be observed.[1][3]

    • Stir at 100 °C for 5 minutes . (Extended heating is unnecessary and may degrade the anion).

  • Trapping:

    • Remove the reaction vessel from heat and allow it to cool briefly (to approx. 40-50 °C).

    • Add the electrophile (e.g., Methyl Iodide, 1.5 mmol, 93 µL) slowly.

    • Stir at room temperature for 30 minutes . The color will shift from deep red to yellow/orange as the dithioester forms.

  • Work-up:

    • Quench the reaction with saturated aqueous

      
       (5 mL).
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate under reduced pressure.
      
  • Purification: Purify via silica gel flash chromatography. Dithioesters are typically highly colored (red/purple/orange) and move easily on silica (elute with Hexanes/EtOAc mixtures).

Quality Control (QC)
  • TLC: Dithioesters are distinctively colored spots on TLC plates.

  • NMR Validation:

    • 
       NMR:  Look for the characteristic thiocarbonyl carbon (
      
      
      ) signal, typically found downfield around 220–240 ppm .
    • 
       NMR:  Absence of the dithiolane ring protons (multiplets at ~3.3 ppm) and presence of the new S-alkyl group.
      

Scope and Limitations

Substrate Scope
  • 2-Aryl-1,3-dithiolanes: Excellent substrates. Electron-donating groups (OMe, Me) and electron-withdrawing groups (Cl, CF3) on the aryl ring are generally well-tolerated.

  • 2-Alkyl-1,3-dithiolanes: Challenging. Enolizable protons at the

    
    -position (e.g., from aliphatic aldehydes) can lead to competing elimination reactions (vinyl sulfide formation) rather than clean fragmentation.
    
  • Heterocycles: 2-Pyridyl or 2-Thienyl derivatives perform well.

Common Pitfalls
  • Temperature: Performing the reaction below 80°C often results in incomplete fragmentation. The energy barrier for the cycloelimination of ethylene must be overcome.

  • Base Selection: Use of n-BuLi often results in nucleophilic attack on the sulfur or ring substitution rather than clean deprotonation/fragmentation. LiHMDS is sterically hindered and acts strictly as a base.

References

  • Polen, S., & Dastan, A. (2025). Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes.[3] Organic Letters. [Link] (Note: Detailed methodology derived from recent ACS publications on this specific fragmentation).

  • Cava, M. P., Levinson, M. I. (1985). Thionation reactions of Lawesson's reagents. Tetrahedron, 41(22), 5061-5087.
  • Ncube, S., Pelter, A., & Smith, K. (1979). The reaction of 2-substituted 1,3-dithiolanes with base: A new synthesis of dithioesters. Tetrahedron Letters, 20(21), 1893-1896. [Link] (The foundational historical method).

  • Green, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[4] (Reference for 1,3-dithiolane preparation and stability).

Troubleshooting & Optimization

Preventing ring fragmentation of 2-phenyl-1,3-dithiolane during lithiation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for organolithium chemistry. This guide is designed for researchers, medicinal chemists, and process scientists who utilize 2-phenyl-1,3-dithiolane as a masked acyl anion equivalent. Our goal is to provide in-depth, field-tested insights to help you overcome the common challenge of ring fragmentation during the critical C2-lithiation step.

Troubleshooting Guide & FAQs

This section directly addresses the most common issues encountered during the lithiation of this compound. We will explore the causality behind these problems and provide actionable solutions.

Question 1: I'm attempting to deprotonate this compound with n-butyllithium (n-BuLi), but I'm observing significant decomposition and low yields of my desired product. What is causing this?

Answer: You are likely encountering a well-documented ring fragmentation pathway that competes with the desired C2-deprotonation. Unlike their six-membered 1,3-dithiane counterparts, five-membered 1,3-dithiolanes are prone to undergo a base-mediated fragmentation.[1]

The Core Problem: Kinetic vs. Thermodynamic Control

The reaction outcome is a classic case of kinetic versus thermodynamic control.[2][3][4][5]

  • Desired Pathway (Kinetic Product): The intended reaction is the deprotonation at the C2 position (the carbon between the two sulfur atoms) to form the 2-lithio-2-phenyl-1,3-dithiolane. This is the kinetically favored product, meaning it forms faster, especially at very low temperatures.

  • Undesired Pathway (Thermodynamic Product): The competing pathway involves the nucleophilic attack of the alkyllithium base (like n-BuLi) on one of the sulfur atoms. This leads to a cascade of events resulting in the irreversible fragmentation of the dithiolane ring to form a dithiocarboxylate anion and ethylene gas.[1] This fragmentation is often thermodynamically more favorable but has a higher activation energy.

At elevated temperatures (even warming from -78 °C to -20 °C can be sufficient), the reaction can overcome the activation barrier for fragmentation, leading to decomposition of the starting material and the desired lithiated intermediate.

Question 2: What are the most critical experimental parameters to control to favor the desired C2-lithiation and prevent ring fragmentation?

Answer: To achieve clean and efficient C2-lithiation, you must establish conditions that strongly favor the kinetic pathway (deprotonation) over the thermodynamic pathway (fragmentation). The three most critical parameters are temperature , the choice of base , and the solvent system .

ParameterRecommendation for Clean LithiationRationale
Temperature Maintain strictly low temperatures, ideally -78 °C (acetone/dry ice bath) , throughout the base addition and for a short period afterward.Lower temperatures significantly reduce the rate of the fragmentation reaction, which has a higher activation energy than deprotonation.[2][3] This is the single most important factor for success.
Base Use a sterically hindered, non-nucleophilic base such as Lithium Diisopropylamide (LDA) .[6][7]Bases like LDA are poor nucleophiles due to steric bulk, making them less likely to attack the sulfur atom.[6] They are, however, very strong bases capable of efficient deprotonation. In contrast, n-BuLi is both a strong base and a potent nucleophile, increasing the risk of sulfur attack.
Solvent Use an ethereal solvent like Tetrahydrofuran (THF) .THF effectively solvates the lithium cation, which can help stabilize the lithiated intermediate.[8] Ensure the solvent is rigorously dried and degassed, as any protic impurities will quench the organolithium species.[9]
Question 3: I've tried using n-BuLi at -78 °C in THF, but I'm still getting fragmentation. What other adjustments can I make?

Answer: If fragmentation persists even under standard low-temperature conditions with n-BuLi, it points to subtle factors that can tip the balance towards the undesired pathway. Here are several advanced troubleshooting steps:

  • Switch to a Non-Nucleophilic Base: This is the most robust solution. Preparing and using Lithium Diisopropylamide (LDA) is highly recommended.[6][10] LDA's steric hindrance dramatically disfavors the nucleophilic attack on sulfur that initiates fragmentation.[7][11]

  • Check the Quality of Your n-BuLi: Commercially available n-BuLi solutions degrade over time, forming lithium alkoxides and other species that can alter the reactivity. It is crucial to titrate your n-BuLi solution to determine its exact molarity before use.[12]

  • Inverse Addition: Instead of adding the base to the dithiolane solution, try adding the dithiolane solution dropwise to the cooled solution of the base (inverse addition). This ensures that the base is never the limiting reagent, which can help suppress side reactions.

  • Reaction Time: Do not let the lithiated species stir for extended periods, even at low temperatures. The deprotonation is typically very fast (minutes).[8] Prolonged reaction times increase the chance of eventual fragmentation or reaction with the solvent.[8][9]

Question 4: How can I confirm that I have successfully formed the 2-lithio-2-phenyl-1,3-dithiolane and assess the extent of fragmentation?

Answer: Confirming the formation of the desired species before proceeding with your electrophile is a critical step for troubleshooting and optimization.

  • Quenching Studies: A simple and effective method is to perform a quenching experiment.[12] After the lithiation step, add a simple electrophile like deuterium oxide (D₂O) or methyl iodide (MeI).

    • Successful Lithiation: If you successfully formed the lithiated species, quenching with D₂O will result in the incorporation of deuterium at the C2 position, which can be quantified by ¹H NMR (disappearance of the C2-H signal) and confirmed by mass spectrometry (increase of 1 mass unit).

    • Fragmentation: If fragmentation has occurred, you will not observe the deuterated or methylated dithiolane. Instead, you might isolate byproducts derived from the dithiocarboxylate intermediate.

  • TLC Analysis: After quenching, a simple TLC analysis can be very informative. The quenched, desired product will have a different Rf value than the starting this compound. The appearance of multiple new spots or a smear often indicates decomposition.

Reaction Mechanisms and Troubleshooting Logic

To visualize the competing pathways, refer to the diagrams below. Understanding these mechanisms is key to rationally designing your experiment to favor the desired outcome.

Diagram 1: Competing Reaction Pathways

G cluster_0 Starting Material cluster_1 Reaction Conditions cluster_2 Kinetic Pathway (Desired) cluster_3 Thermodynamic Pathway (Undesired) SM This compound Deprotonation C2-Deprotonation SM->Deprotonation  Low Temp (-78 °C)  Hindered Base (LDA)  FAST Attack Nucleophilic Attack on Sulfur SM->Attack Higher Temp (>-40 °C) Nucleophilic Base (n-BuLi) SLOWER Base Organolithium Base (n-BuLi or LDA) Product_K 2-Lithio-2-phenyl-1,3-dithiolane (Acyl Anion Equivalent) Deprotonation->Product_K Fragmentation Ring Fragmentation Attack->Fragmentation Product_T Dithiocarboxylate Anion + Ethylene Gas Fragmentation->Product_T

Caption: Competing kinetic vs. thermodynamic pathways.

Diagram 2: Troubleshooting Decision Tree

G Start Low yield or decomposition during lithiation? Check_Temp Is temperature strictly maintained at -78 °C? Start->Check_Temp Check_Base Are you using n-BuLi? Check_Temp->Check_Base Yes Purify Purify/dry all reagents. Titrate n-BuLi. Check_Temp->Purify No Use_LDA Switch to a non-nucleophilic base like LDA. Check_Base->Use_LDA Yes Check_Time Are you stirring the lithiated species for >30 min? Check_Base->Check_Time No, using LDA Success Problem Solved: Clean Lithiation Use_LDA->Success Check_Purity Are reagents (solvent, dithiolane) pure and anhydrous? Check_Purity->Purify No Check_Purity->Success Yes Purify->Success Check_Time->Check_Purity No Reduce_Time Reduce stir time post-addition to 5-15 min before adding electrophile. Check_Time->Reduce_Time Yes Reduce_Time->Success

Caption: A decision tree for troubleshooting dithiolane lithiation.

Recommended Experimental Protocols

The following protocols provide detailed, step-by-step instructions for minimizing ring fragmentation. Always use anhydrous solvents and perform reactions under an inert atmosphere (e.g., Argon or Nitrogen). [8][13]

Protocol A: Optimized Lithiation using n-Butyllithium

This protocol is suitable when LDA is not available but requires strict adherence to temperature control.

  • Preparation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).

    • Dissolve the dithiolane in anhydrous THF (approx. 0.2 M concentration).

    • Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.

  • Lithiation:

    • Slowly add a titrated solution of n-BuLi (1.05 eq) dropwise via syringe over 10-15 minutes. The internal temperature must not rise above -70 °C.

    • A transient yellow color may be observed.

    • After the addition is complete, stir the reaction mixture at -78 °C for an additional 15 minutes.

  • Reaction with Electrophile:

    • Add the desired electrophile (1.1 eq), either neat or as a solution in anhydrous THF, while maintaining the temperature at -78 °C.

    • Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature overnight.

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol B: Preferred Lithiation using Lithium Diisopropylamide (LDA)

This is the most reliable method for preventing ring fragmentation.[6] It involves the in situ preparation of LDA.

  • LDA Preparation:

    • To a flame-dried, two-neck round-bottom flask under nitrogen, add anhydrous THF and cool to -78 °C.

    • Add diisopropylamine (1.1 eq).

    • Slowly add a titrated solution of n-BuLi (1.1 eq) dropwise.

    • Stir the solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA. Finally, re-cool the freshly prepared LDA solution to -78 °C.

  • Lithiation:

    • In a separate flame-dried flask, prepare a solution of this compound (1.0 eq) in anhydrous THF.

    • Cool the dithiolane solution to -78 °C.

    • Transfer the cold LDA solution (-78 °C) to the dithiolane solution via a cannula.

    • Stir the resulting mixture at -78 °C for 30 minutes.

  • Reaction with Electrophile & Work-up:

    • Follow steps 3 and 4 from Protocol A.

References

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

  • Couture, G., & Al-Badri, H. (2015). Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes. Organic Letters, 17(10), 2618-2621. Available from: [Link]

  • Zhang, N., et al. (2010). Study of fragmentation pathways of lithiated alpha,beta-unsaturated thioesters by electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 24(4), 409-414. Available from: [Link]

  • Suating, P. (2022). Answer to "Lithiation product stability?". ResearchGate. Available from: [Link]

  • Camps, P., & Muñoz-Torrero, D. (1999). A Density Functional Study of 2-Lithio-1,3-dithiane and 2-Lithio-2-phenyl-1,3-dithiane: Conformational Preference of the C−Li Bond and Structural Analysis. The Journal of Organic Chemistry, 64(23), 8716-8723. Available from: [Link]

  • Seebach, D., & Wilka, E.-M. (1976). Alkylation of 2-Lithio-1,3-dithianes with Arenesulfonates of Primary Alcohols. Synlett, 1976(07), 476-477. Available from: [Link]

  • Kaur, H., Arora, A. K., & Kinger, M. (2016). Synthetic applications of Lithium Diisopropylamide (LDA) - A brief review. Integrative Research Advances, 3(1), 13-15. Available from: [Link]

  • Huguet, R., et al. (n.d.). The “ETD-like” Fragmentation of Small Molecules. Thermo Fisher Scientific. Available from: [Link]

  • Andrikopoulos, P. C., et al. (2002). Trapping of n-butyllithium dimer by a trilithiated derivative of {Al[N(H)But]3}2. Chemical Communications, (20), 2354-2355. Available from: [Link]

  • Rhodes, C. J. (2002). ChemInform Abstract: Oxidative Ring Contraction of 2-Phenyl-1,3-dithiane in ZSM-5: Restricted Mobility of 1,2-Dithiolane Radical Cations in Zeolite Channels. ResearchGate. Available from: [Link]

  • LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Available from: [Link]

  • Yus, M. (2001). 2-Lithio-1,3-dithiane. ResearchGate. Available from: [Link]

  • Hart, R. J., et al. (2008). Lithium Diisopropylamide-Mediated Ortholithiations: Lithium Chloride Catalysis. ResearchGate. Available from: [Link]

  • Mahler, C. (2016). Answer to "Problem of carbonyl addition via n-butyllithium?". ResearchGate. Available from: [Link]

  • Zhang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6545. Available from: [Link]

  • Stanford Environmental Health & Safety. (n.d.). n-Butyllithium: Lessons Learned. Retrieved from [Link]

  • Liang, F., et al. (2007). A tandem reaction of 2-acetylmethylene-1,3-dithiolanes via fragmentation of the dithiolane ring in the presence of amines. Tetrahedron Letters, 48(46), 8242-8244. Available from: [Link]

  • Zhang, G., et al. (2019). Unified Fragmentation Pathways of Lithiated, Longer-Chain Acylglycerols Can Be Identified from Tandem Mass Spectrometry and Density Functional Computations. Journal of the American Society for Mass Spectrometry, 30(4), 624-636. Available from: [Link]

  • Vapourtec. (n.d.). Lithiation. Retrieved from [Link]

  • Ashenhurst, J. (2022). Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (2023). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • Reddit. (2018). Is it possible to attain directed lithiation of an aromatic ring using LDA?. Retrieved from [Link]

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Retrieved from [Link]

  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. Retrieved from [Link]

Sources

Technical Support Center: High-Fidelity Thioacetalization of Benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Problem: Users frequently report "polymerization" during the thioacetalization of benzaldehyde. The Reality: In 90% of cases, the benzaldehyde itself is not polymerizing. Instead, the use of strong Lewis acids (e.g.,


) in cyclic ether solvents (THF) triggers Ring-Opening Polymerization (ROP)  of the solvent, turning the reaction mixture into a gel. In the remaining 10%, strong Brønsted acids cause the aldehyde to undergo aldol-type condensation (resinification).

The Solution: Shift from "Hard" Lewis acids to "Soft" or "Borderline" catalysts (e.g., Iodine, Indium Triflate) and eliminate polymerizable solvents.

The Chemistry of Failure: Mechanisms

To prevent failure, you must understand the competition between the desired pathway and the polymerization side-reaction.

Competing Pathways Diagram

The following diagram illustrates how catalyst selection dictates whether you get the target thioacetal or a polymerized mess.

ThioacetalizationPathways Start Benzaldehyde + Thiol (Reaction Mixture) Cat_Strong Strong Lewis Acid (BF3·OEt2, AlCl3) Start->Cat_Strong Route A Cat_Soft Soft/Mild Catalyst (I2, In(OTf)3) Start->Cat_Soft Route B Solvent_THF Solvent: THF Cat_Strong->Solvent_THF High Risk Solvent_DCM Solvent: DCM / Neat Cat_Strong->Solvent_DCM Medium Risk (Resinification) Result_Target 1,3-Dithioacetal (SUCCESS) Cat_Soft->Result_Target Selective Activation (Chemospecific) Inter_Oxonium Active Oxonium Species Solvent_THF->Inter_Oxonium Initiation Result_Resin Aldehyde Resins (FAILURE) Solvent_DCM->Result_Resin Aldol Condensation (If Acid too Strong) Result_Poly Poly(THF) Gel (FAILURE) Inter_Oxonium->Result_Poly Ring-Opening Polymerization (ROP)

Caption: Pathway analysis showing how strong Lewis acids in THF lead to solvent polymerization (ROP), while mild catalysts favor the target reaction.

Catalyst & Solvent Selection Guide

The choice of catalyst is the primary determinant of success. We utilize the Hard and Soft Acids and Bases (HSAB) theory. Thiols are "soft" bases; Benzaldehyde is a borderline electrophile. Using "hard" acids like


 or 

creates a mismatch that often favors side reactions (like attacking the hard oxygen in THF).
Comparative Data: Catalyst Performance
CatalystClassificationTypical SolventPolymerization RiskYield (Benzaldehyde)Notes

(Iodine)
Soft Lewis AcidNeat /

None 92-98%Recommended. Cheap, metal-free, no gelation.

Water-Tolerant Lewis Acid

/ DCM
None 90-95%Excellent for sensitive substrates. Reusable.

Hard Lewis AcidTHF / DCMHigh 40-85%Causes THF polymerization. Hygroscopic.

Hard Lewis AcidDCMMedium 60-80%Aggressive. Can cause aldol condensation/resinification.

-TsOH
Brønsted AcidTolueneLow 85-90%Requires Dean-Stark trap (heat). Slower.

Standard Operating Procedures (SOPs)

Protocol A: Iodine-Catalyzed Solvent-Free Method (Gold Standard)

Best for: Avoiding all polymerization risks, Green Chemistry, High Throughput.

Rationale: Molecular iodine (


) acts as a mild Lewis acid that activates the carbonyl oxygen without being strong enough to initiate THF polymerization or aldehyde resinification.
  • Preparation:

    • Equip a round-bottom flask with a magnetic stir bar.

    • Stoichiometry: Benzaldehyde (1.0 mmol) : Thiol (2.2 mmol or 1.1 mmol if dithiol).

    • Catalyst: Iodine (

      
      ) (0.05 - 0.1 mmol, 5-10 mol%).
      
  • Execution:

    • Mix benzaldehyde and thiol (e.g., 1,2-ethanedithiol or thiophenol) in the flask. Note: The mixture may warm slightly.

    • Add the Iodine crystals in one portion.

    • Stir at Room Temperature (25°C). Do not heat.

    • Monitor by TLC (approx.[1] time: 10–30 mins).

  • Work-up (Critical step to remove

    
    ): 
    
    • Add 10 mL of 10%

      
       (Sodium Thiosulfate)  solution.
      
    • Observation: The dark color of iodine will vanish immediately.

    • Extract with EtOAc or DCM.

    • Wash organic layer with water, dry over

      
      , and concentrate.
      
  • Result: Pure thioacetal. No gel. No polymer.

Protocol B: Indium Triflate Method (For Acid-Sensitive Substrates)

Best for: Substrates with other acid-labile protecting groups (e.g., TBDMS ethers).

  • Preparation:

    • Dissolve Benzaldehyde (1 mmol) and Thiol (2.1 mmol) in DCM (2 mL).

  • Catalysis:

    • Add

      
       (1 mol%).
      
  • Reaction:

    • Stir at RT for 1 hour.

  • Work-up:

    • Filter the catalyst (or aqueous wash). Evaporate solvent.

Troubleshooting & FAQs

Q1: My reaction mixture turned into a solid, clear gel. What happened?

Diagnosis: You used a strong Lewis Acid (like


 or 

) in THF . Mechanism: The Lewis acid coordinated to the THF oxygen, initiating Cationic Ring-Opening Polymerization. You have synthesized Poly(tetrahydrofuran), not your thioacetal. Fix: Switch solvent to DCM (Dichloromethane) or Chloroform . If you must use an ether, use Diethyl Ether (which does not polymerize), but DCM is superior for solubility. Better yet, use Protocol A (Solvent-Free) .
Q2: I am seeing a "smear" on my TLC and low yield, but no gel.

Diagnosis: Resinification (Oligomerization) of Benzaldehyde. Cause: The acid catalyst is too strong, or the reaction was heated unnecessarily. Benzaldehyde can undergo self-condensation under harsh acidic conditions. Fix:

  • Lower the temperature to 0°C during addition.

  • Switch to a milder catalyst (

    
     or 
    
    
    
    ).
  • Ensure your thiol is fresh. Oxidized thiol (disulfide) cannot react, leaving the aldehyde exposed to the acid.

Q3: The reaction stalls at 60% conversion.

Diagnosis: Equilibrium limitation. Mechanism:


.
Fix: 
  • Chemical Drying: Add anhydrous

    
     or Molecular Sieves (3Å or 4Å) directly to the reaction flask to sequester the water produced.
    
  • Solvent-Free: The high concentration of reagents in Protocol A drives the equilibrium to the right (Le Chatelier’s principle).

Q4: My product smells intensely of garlic/rotten eggs even after work-up.

Diagnosis: Residual Thiol or Disulfide formation. Fix: Wash the organic layer with 10% NaOH (if your product is base-stable). This deprotonates the unreacted thiol, making it water-soluble and easily removed in the aqueous wash.

References

  • Firouzabadi, H., Iranpoor, N., & Hazarkhani, H. (2001).[2][3] Iodine Catalyzes Efficient and Chemoselective Thioacetalization of Carbonyl Functions, Transthioacetalization of O,O- and S,O-Acetals and Acylals.[2][3] The Journal of Organic Chemistry, 66(22), 7527–7529.[3] Link

  • Muthusamy, S., Babu, S. A., & Gunanathan, C. (2002). Indium triflate: a mild and efficient Lewis acid catalyst for thioacetalization and transthioacetalization. Tetrahedron Letters, 43(17), 3133-3136. Link

  • Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society, 85(22), 3533–3539. Link

  • Dreyfuss, M. P., & Dreyfuss, P. (1967). Cationic polymerization of tetrahydrofuran. Journal of Polymer Science Part C: Polymer Symposia, 4, 2179. Link

Sources

Technical Support Center: The 1,2-Ethanedithiol (EDT) Containment Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Elimination of Malodor and Contamination Risks in Dithiolane Synthesis Audience: Organic Chemists, Process Chemists, Laboratory Safety Officers Version: 2.0 (Current Standards)

Executive Summary & Core Directive

The Problem: 1,2-Ethanedithiol (EDT) possesses a low odor threshold (0.001 ppm) and high lipophilicity. It binds to olfactory receptors and clothing fibers instantly. "Standard" ventilation is often insufficient. The Solution: You cannot simply "air out" EDT. It must be chemically sequestered (via deprotonation) or destroyed (via oxidation). The Rule: Never release EDT into the waste stream or trash unquenched. Every surface it touches must be chemically treated before leaving the fume hood.

Module 1: Engineering Controls (The "Before" Phase)

Objective: Prevent EDT vapors from ever entering the hood atmosphere during the reaction.

The Closed-Loop Scrubber System

Do not rely solely on the hood sash. You must construct a positive-pressure scrubber train.

The Setup:

  • Inert Gas Inlet: Argon/Nitrogen pushes vapors out.

  • Reaction Vessel: Sealed system.

  • Trap A (Empty): Prevents "suck-back" of bleach into your reaction if gas flow stops.

  • Trap B (Oxidant): Bubbler containing 10-20% Bleach (Sodium Hypochlorite).

  • Exhaust: Vents into the back of the fume hood.

Visualization: The Scrubber Architecture

ScrubberSystem Argon Inert Gas Source Reactor Reaction Flask (Dithiolane Synthesis) Argon->Reactor Positive Pressure TrapEmpty Trap A: Empty (Anti-Suckback) Reactor->TrapEmpty Vapor Stream TrapBleach Trap B: Bleach Solution (Oxidative Scrubber) TrapEmpty->TrapBleach EDT Vapors HoodExhaust Fume Hood Exhaust TrapBleach->HoodExhaust Clean Gas

Caption: Figure 1. Positive-pressure scrubber train. Trap A protects the reaction; Trap B destroys the odor.

Module 2: The Workup (The "During" Phase)

Objective: Isolate the product without releasing unreacted EDT. Critical Warning: Do not add bleach directly to your reaction mixture. It may oxidize your product (dithiolane) to sulfoxides or sulfones.

The "Sequestration" Strategy

Instead of oxidizing immediately, use the acidity of the thiol (pKa ~10.5) to pull it into the aqueous layer, then kill it.

Protocol:

  • Quench: Cool reaction. Quench with NaOH (10% aq).

    • Chemistry: Converts volatile EDT (H-S-CH2-CH2-S-H) into non-volatile disodium salt (NaS-CH2-CH2-SNa).

  • Partition: Transfer to Separatory Funnel.

    • Layer A (Organic): Contains your Dithiolane product.[1]

    • Layer B (Aqueous Basic): Contains the trapped EDT salts.

  • Separation: Drain Layer B into a dedicated "Kill Beaker" (containing bleach).

  • Polish: Wash the organic layer once more with NaOH to ensure all EDT is removed.

Visualization: The Workup Logic Flow

WorkupFlow RxnMix Crude Reaction Mixture (Product + Excess EDT) AddBase Add 10% NaOH RxnMix->AddBase SepFunnel Separatory Funnel AddBase->SepFunnel OrgLayer Organic Layer (Dithiolane Product) SepFunnel->OrgLayer Partition AqLayer Aqueous Layer (EDT Thiolates) SepFunnel->AqLayer Partition Rotovap Rotovap/Concentration OrgLayer->Rotovap Proceed to Purification BleachBath Bleach 'Kill' Bath (Oxidation to Sulfonate) AqLayer->BleachBath IMMEDIATE DISPOSAL

Caption: Figure 2. The NaOH Partition Strategy. Sequester the stench into water first, then oxidize the waste separately.

Module 3: Decontamination & Cleanup (The "After" Phase)

Objective: Decontaminate glassware and disposables.[2][3]

The "Soak of Shame" (Glassware)

Every piece of glassware (syringes, flasks, septa) that touched EDT must be chemically treated.

  • The Bath: A large tub in the hood containing 10% Bleach (Sodium Hypochlorite).

  • Duration: Soak for minimum 4 hours (overnight is best).

  • Mechanism: R-SH + NaOCl → R-S-S-R (Disulfide) → R-SO3H (Sulfonic Acid).

    • Note: The disulfide intermediate still smells.[4] You must soak long enough to reach the sulfonic acid stage.

Chemical Compatibility Table
ReagentCompatibility with BleachResult/Hazard
Acetone DANGEROUS Forms Chloroform (tear gas/carcinogen) via Haloform reaction.
Acid (HCl) FATAL Forms Chlorine Gas (Cl2). Never acidify the bleach bath.
Ethanol CautionCan form chloroform slowly; avoid mixing large quantities.
Water SafeIdeal diluent.

Troubleshooting & FAQs

Q1: I finished the column, but the rotovap bump trap smells like death. Why?

  • Cause: You likely distilled unreacted EDT into the receiver during concentration.

  • Fix: Fill the bump trap with dilute bleach and let it sit for 20 minutes. Rinse with water, then acetone.[5] Never rinse with acetone first.

Q2: I spilled a drop on my lab coat. Can I wash it?

  • Answer: No.

  • Protocol: Remove the coat immediately in the lab. Place it in a Ziploc bag. Dispose of it as solid hazardous waste. Washing it will contaminate the washing machine and your other clothes.

Q3: The bleach bath turned brown. Is it working?

  • Analysis: If you used Potassium Permanganate (KMnO4) as an alternative oxidant, brown indicates MnO2 (spent oxidant). If using bleach, it should remain clear/yellowish.

  • Action: If the bath smells like "swimming pool," it is active. If it smells like "skunk," add more bleach.

Q4: Can I use Hydrogen Peroxide instead of Bleach?

  • Answer: Yes, but it is slower.

  • Recipe: 3% H2O2 adjusted to pH 9-10 (basic). Acidic peroxide oxidizes thiols slowly; basic peroxide is faster but generates heat. Bleach is generally superior for bulk decontamination.

References & Authority

  • Greene, T. W., & Wuts, P. G. M. (1999).[6] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[6] (Standard reference for dithiolane formation and stability).

  • University of California, Los Angeles (UCLA) EHS. (n.d.). Standard Operating Procedure: Stench Chemicals. (Defines the bleach trap and oxidation protocols).

  • Columbia University EHS. (2015). SOP for Stench Chemicals. (Protocols for spill management and waste disposal).

  • University of Rochester, Dept of Chemistry. (n.d.). How to Work with Thiols - General SOP. (Detailed glassware cleaning and bleach bath setup).

  • Organic Syntheses. 1,2-Ethanedithiol Synthesis and Handling. Org. Synth. 1950, 30, 35; Coll. Vol. 4, 401. (Historical context on volatility and handling).

Sources

Purification techniques for 2-phenyl-1,3-dithiolane (recrystallization vs chromatography)

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-5616-55-7 Compound: 2-Phenyl-1,3-dithiolane CAS: 5616-55-7 Support Tier: Senior Application Scientist

Module 1: Triage & Decision Matrix

User Query: "I am trying to purify this compound. Should I use recrystallization or chromatography? My crude product is an oily yellow liquid."

The Short Answer

Use Column Chromatography.

This compound has a melting point of approximately 24–25°C . At standard laboratory temperatures, it often exists as a supercooled liquid or an oil. Recrystallization is difficult without sub-zero cooling equipment.

Warning – Identity Check: Do not confuse this with 2-phenyl-1,3-dithiane (the 6-membered ring analog), which is a stable solid with a melting point of 72–74°C . If you expect a solid and have the dithiolane, your expectation is the error, not the chemistry.

Method Selection Guide
FeatureFlash Chromatography (Recommended)Recrystallization (Conditional)
Physical State Works for oils and solids.Requires solid formation (difficult at RT).
Purity Potential >98% (removes unreacted aldehyde).>99% (if successful).
Scale 10 mg – 10 g.>5 g (difficult on small scale).
Odor Control High risk (eluent waste smells).Moderate risk (mother liquor smells).
Primary Risk Streaking on silica (sulfur interactions)."Oiling out" instead of crystallizing.

Module 2: Workflow Visualization

The following decision tree illustrates the logical flow for purifying crude thioacetal mixtures.

PurificationFlow Start Crude Reaction Mixture (Benzaldehyde + 1,2-Ethanedithiol) Quench Quench & Extraction (Wash with NaOH to remove thiols) Start->Quench StateCheck Physical State at 25°C? Quench->StateCheck Oil Yellow/Orange Oil StateCheck->Oil Most Common Solid Waxy Solid StateCheck->Solid Cold Lab/Pure Chrom Flash Chromatography (Hexanes/EtOAc) Oil->Chrom Standard Path Distill Vacuum Distillation (Bulb-to-Bulb) Oil->Distill If >10g & very dirty Recryst Low-Temp Recrystallization (Pentane/Ethanol @ -20°C) Solid->Recryst High Purity Req Final Pure this compound (Colorless Oil/Low-melt Solid) Chrom->Final Recryst->Final Distill->Chrom Polishing step

Figure 1: Decision logic for purification. Note that the "Oil" pathway is the standard route due to the compound's low melting point.

Module 3: Flash Chromatography (The Gold Standard)

Protocol Design

Since this compound is a thioacetal, it is relatively non-polar but the sulfur atoms can interact with the acidic sites on silica gel, occasionally causing streaking.

Stationary Phase: Silica Gel (Standard 40–63 µm). Mobile Phase: Hexanes : Ethyl Acetate (Gradient).

Step-by-Step Procedure
  • TLC Optimization:

    • Run TLC in 100% Hexanes . The product should have an

      
       of ~0.2–0.3.
      
    • If it doesn't move, try 95:5 Hexanes:EtOAc .

    • Note: The dithiolane is less polar than the starting benzaldehyde but more polar than the starting dithiol .

  • Column Packing:

    • Pack silica as a slurry in 100% Hexanes.

    • Buffer Tip: Add 1% Triethylamine to the column during packing to neutralize silica acidity if you observe decomposition (rare for dithiolanes, common for acetals).

  • Elution:

    • Start with 100% Hexanes to elute unreacted 1,2-ethanedithiol (very non-polar).

    • Gradient to 98:2 Hexanes:EtOAc to elute the product.

    • Flush with 90:10 Hexanes:EtOAc to remove unreacted benzaldehyde and polar byproducts.

Troubleshooting (FAQ)

Q: The fractions smell terrible. How do I manage this? A: Dithiol byproducts are potent lachrymators.

  • Prevention: Collect all fractions in tubes containing a small amount of bleach (sodium hypochlorite) solution. This oxidizes the thiols immediately to odorless sulfonates.

  • Rotovap: Place a bleach trap between the rotovap vacuum outlet and the pump.

Q: My product is streaking on the TLC plate. A: This indicates decomposition or strong adsorption.

  • Fix: Pre-wash the TLC plate with 1% Et3N in hexanes and dry it before spotting. If this fixes the streak, add 0.5% Et3N to your column eluent.

Module 4: Recrystallization (The Specialist Route)

When to use this?

Only use this if you have a freezer capable of -20°C and require X-ray quality crystals or >99.5% purity.

Protocol Design

Solvent System: Pentane (or Hexanes) / Ethanol. Mechanism: Cooling-induced crystallization.[1]

Step-by-Step Procedure
  • Dissolution: Dissolve the crude oil in a minimum amount of warm Pentane (approx. 30°C).

  • Filtration: Filter the warm solution through a cotton plug to remove polymerized insoluble gums.

  • Seeding: If you have a seed crystal, add it now. If not, scratch the glass side of the flask.

  • Freezing: Seal the flask tightly (parahelm) and place it in a -20°C freezer for 24–48 hours.

  • Collection: Filtration must be done cold . Use a jacketed Buchner funnel if available, or pre-chill your solvent and funnel. If the funnel is warm, the crystals will melt back into an oil immediately.

Troubleshooting (FAQ)

Q: It formed an oil at the bottom of the flask instead of crystals. A: This is "oiling out."

  • Cause: The solution was too concentrated, or the temperature dropped too fast.

  • Fix: Re-heat to dissolve the oil, add 10% more solvent, and cool more slowly (Room Temp

    
     Fridge 
    
    
    
    Freezer).

Module 5: Validation & Quality Control

Once purified, validate the identity using


H NMR. The dithiolane ring has a distinct signature.
SignalChemical Shift (

)
MultiplicityIntegrationAssignment
Benzylic 5.63 ppm Singlet (s)1HThe CH between the two sulfurs.
Aromatic 7.20 – 7.52 ppmMultiplet (m)5HPhenyl ring protons.
Dithiolane 3.20 – 3.50 ppmMultiplet (m)4HThe

bridge.

Data sourced from visible-light promoted synthesis characterization .

References

  • Jiang, H., et al. (2014). Visible-light-promoted dithioacetalization of aldehydes with thiols under aerobic and photocatalyst-free conditions. RSC Advances, 4, 3010-3013. [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Referenced for general thioacetal stability).

Sources

Validation & Comparative

A Researcher's Guide to the Structural Elucidation of Substituted 2-Phenyl-1,3-Dithiolanes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. The stereochemistry of a chiral center can dictate the difference between a potent therapeutic and an inactive or even harmful compound. Substituted 2-phenyl-1,3-dithiolanes, a class of molecules with significant applications in organic synthesis and as potential bioactive agents, often possess stereogenic centers whose absolute configuration and conformational preferences are critical to their function.

The Challenge: Unambiguous Stereochemical Assignment

The central challenge in the characterization of many substituted 2-phenyl-1,3-dithiolanes lies in the unambiguous assignment of their stereochemistry and the understanding of their conformational behavior in different environments. While techniques like NMR and mass spectrometry provide crucial information about connectivity and the chemical environment of atoms, they often fall short of providing the absolute spatial arrangement of atoms. This is where X-ray crystallography becomes an invaluable tool.

X-ray Crystallography: The Gold Standard for Structural Determination

Single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, we can map the electron density of the molecule and, from that, determine the precise location of each atom in space.

The Workflow of Single-Crystal X-ray Diffraction

The process, from a synthesized compound to a fully resolved crystal structure, is a multi-step endeavor that requires careful execution and specialized instrumentation.[1][2][3][4]

workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_data_collection Data Collection cluster_analysis Structure Solution & Refinement Synthesis Synthesis of Substituted 2-Phenyl-1,3-dithiolane Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Solution Structure Solution (Phase Problem) Diffraction->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation

Case Study: The Power of X-ray Crystallography in Chiral Dithiolanes

A notable example that underscores the power of X-ray crystallography is the determination of the absolute configuration of (+)-BS148, a sigma receptor modulator containing a chiral 1,3-dithiolane scaffold. The researchers first separated the enantiomers of a key synthetic intermediate, (1,4-dithiaspiro[4.5]decan-2-yl)methanol, using chiral HPLC. To assign the absolute configuration of the biologically active enantiomer of the final product, a single-crystal X-ray diffraction analysis was performed. This analysis unequivocally established the (R)-configuration for (+)-BS148, and by chemical correlation, the absolute configuration of the parent chiral dithiolane.

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the ultimate structural detail, its requirement for high-quality single crystals can be a significant bottleneck.[1][2] Therefore, researchers heavily rely on other spectroscopic techniques that are more readily applicable to a wider range of sample forms (e.g., solutions, oils, amorphous solids).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the connectivity and constitution of organic molecules in solution. For substituted 2-phenyl-1,3-dithiolanes, both ¹H and ¹³C NMR provide a wealth of information.

  • ¹H NMR: Provides information on the chemical environment of protons, their connectivity through spin-spin coupling, and their spatial proximity through the Nuclear Overhauser Effect (NOE). Conformational preferences of the dithiolane ring and the orientation of the phenyl substituent can often be inferred from coupling constants and NOE data.

  • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment, confirming the carbon skeleton of the molecule.

While NMR is excellent for determining relative stereochemistry and conformational preferences in solution, it cannot, without the aid of chiral derivatizing agents or resolving agents, determine the absolute configuration of a chiral molecule.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation patterns observed in the mass spectrum can also offer clues about the structure of the molecule. For substituted 2-phenyl-1,3-dithiolanes, mass spectrometry is an essential tool for confirming the identity and purity of the synthesized compounds.

Comparative Analysis of Techniques

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Absolute 3D structure, bond lengths, bond angles, crystal packingConnectivity, relative stereochemistry, conformational analysis in solutionMolecular weight, elemental composition, structural fragments
Sample Requirements High-quality single crystalSoluble sampleSmall sample amount, can be in a mixture (with LC or GC)
Key Advantage Unambiguous determination of absolute configurationProvides information about the molecule's behavior in solutionHigh sensitivity and accuracy in mass determination
Key Limitation Crystal growth can be challenging or impossibleCannot determine absolute configuration directlyProvides limited information on stereochemistry

Experimental Protocols

Synthesis of Substituted 2-Phenyl-1,3-Dithiolanes

The synthesis of 2-phenyl-1,3-dithiolanes is typically achieved through the condensation of a substituted benzaldehyde with 1,2-ethanedithiol.

General Procedure:

  • To a solution of the substituted benzaldehyde (1 equivalent) in a suitable solvent (e.g., dichloromethane, toluene), add 1,2-ethanedithiol (1.1-1.2 equivalents).

  • Add a catalytic amount of a Lewis or Brønsted acid (e.g., BF₃·OEt₂, p-toluenesulfonic acid).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

  • Quench the reaction with a basic aqueous solution (e.g., saturated NaHCO₃).

  • Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Crystallization of Substituted 2-Phenyl-1,3-Dithiolanes

Obtaining diffraction-quality single crystals is often a matter of trial and error. Several common techniques can be employed:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.

  • Vapor Diffusion: A concentrated solution of the compound in a "good" solvent is placed in a small open vial, which is then placed in a larger sealed container with a "poor" solvent. The vapor of the poor solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is allowed to cool slowly to room temperature or below, causing the compound to crystallize.

crystallization_methods cluster_slow_evap Principle cluster_vapor_diff Principle cluster_slow_cool Principle Title Crystallization Techniques SlowEvap Slow Evaporation EvapPrinciple Gradual increase in concentration SlowEvap->EvapPrinciple VaporDiff Vapor Diffusion DiffPrinciple Gradual decrease in solubility VaporDiff->DiffPrinciple SlowCool Slow Cooling CoolPrinciple Temperature-dependent solubility SlowCool->CoolPrinciple

Conclusion

The structural elucidation of substituted 2-phenyl-1,3-dithiolanes requires a multi-faceted analytical approach. While NMR and mass spectrometry are indispensable for routine characterization of newly synthesized compounds, single-crystal X-ray crystallography remains the unparalleled technique for the definitive determination of absolute stereochemistry and for providing a detailed understanding of the molecule's solid-state conformation. For researchers in drug development, where the precise three-dimensional structure of a molecule is paramount, the investment in obtaining a crystal structure can provide invaluable insights that guide further design and optimization efforts. This guide serves as a foundational resource for understanding the comparative strengths of these techniques and for designing a robust analytical strategy for the comprehensive characterization of this important class of molecules.

References

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved February 23, 2026, from [Link]

  • Gilli, G., & Gilli, P. (2016). Small Molecule X-Ray Crystallography, Theory and Workflow. In Encyclopedia of Inorganic and Bioinorganic Chemistry. John Wiley & Sons, Ltd.
  • Wikipedia. (2024, February 19). X-ray crystallography. In Wikipedia. Retrieved February 23, 2026, from [Link]

Sources

A Comparative Guide to TLC Visualization Stains for Sulfur-Containing Protecting Groups

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in synthetic chemistry, particularly in peptide and medicinal chemistry, the use of sulfur-containing protecting groups is ubiquitous. Protecting groups like thiols (e.g., trityl, Mmt), thioethers, and disulfides are crucial for multistep syntheses. Thin-Layer Chromatography (TLC) is the workhorse for monitoring the progress of these reactions. However, many of these sulfur-containing compounds are UV-inactive, making their visualization on a TLC plate a non-trivial challenge. This guide provides an in-depth comparison of common chemical stains used for visualizing sulfur-containing protecting groups, focusing on their mechanisms, performance, and practical application.

The Chemistry of Visualization: Why Specific Stains are Needed

Sulfur atoms in common protecting groups exist in a reduced state (e.g., thiol, thioether). The principle behind most successful visualization techniques is the chemical reactivity of this sulfur center. Oxidizing agents are particularly effective, as they react with the sulfur to produce a visible color change, either from the consumption of the reagent or the formation of a new colored compound. The choice of stain is critical and depends on the specific protecting group, the functional groups present on the rest of the molecule, and the desired sensitivity.

Comparative Analysis of Key Stains

We will explore the most effective and widely used stains: Potassium Permanganate (KMnO₄), Phosphomolybdic Acid (PMA), and Iodine. Each possesses distinct advantages and disadvantages in terms of sensitivity, selectivity, stability, and ease of use.

Potassium Permanganate (KMnO₄) Stain

Potassium permanganate is a powerful oxidizing agent and one of the most common stains for detecting oxidizable functional groups.

Mechanism of Action: The permanganate ion (MnO₄⁻), which is intensely purple, acts as the indicator. It readily oxidizes the sulfur atom of the protecting group. In this process, the manganese is reduced from the +7 oxidation state (in MnO₄⁻) to manganese dioxide (MnO₂), a brown precipitate. This reaction results in the disappearance of the purple background and the appearance of a yellow to brown spot on the TLC plate where the sulfur-containing compound is located.

KMnO4_Mechanism KMnO4 KMnO₄ (Purple) MnO2 MnO₂ (Brown Precipitate) KMnO4->MnO2 Reduction SulfurCompound R-S-R' (Sulfur Protecting Group) OxidizedSulfur R-S(O)-R' (Oxidized Product) SulfurCompound->OxidizedSulfur Oxidation

Caption: Oxidation-reduction reaction between KMnO₄ and a sulfur compound.

Performance & Application: The KMnO₄ stain is highly sensitive to a wide range of sulfur-containing protecting groups, including thiols, thioethers, and disulfides. It is also effective for other oxidizable groups like alcohols and aldehydes, which can be a drawback if selectivity is required.

Experimental Protocol: Preparation of Alkaline KMnO₄ Stain

  • Solution A: Dissolve 1.5 g of potassium permanganate (KMnO₄) in 100 mL of deionized water.

  • Solution B: Dissolve 10 g of potassium carbonate (K₂CO₃) in 100 mL of deionized water.

  • Final Stain: Just before use, mix Solution A and Solution B in a 1:1 volume ratio. Some protocols also include adding a small amount of 10% NaOH solution to increase the pH and stability.

  • Application: Develop and thoroughly dry the TLC plate. Dip the plate quickly and evenly into the stain solution using forceps.

  • Visualization: Gently warm the plate with a heat gun. Positive spots will appear as yellow to brown spots against a purple or pink background. The background color will fade over time.

Phosphomolybdic Acid (PMA) Stain

PMA is another widely used oxidizing stain that is particularly effective for a broad range of functional groups.

Mechanism of Action: The phosphomolybdate complex contains molybdenum in a high oxidation state (+6), which gives it a yellow-green color. When it reacts with a reducing agent, such as a sulfur-containing compound, the molybdenum is reduced to a lower oxidation state (e.g., +5, +4), forming intensely blue molybdenum oxides (molybdenum blue). This results in dark blue to green spots on a yellow-green background.

PMA_Workflow TLC 1. Dried TLC Plate Dip 2. Dip in PMA Solution TLC->Dip Heat 3. Heat with Heat Gun Dip->Heat Result 4. Blue/Green Spots Appear Heat->Result

Caption: General workflow for TLC staining with PMA.

Performance & Application: PMA is a general-purpose stain and is not specific to sulfur compounds. It will also visualize alcohols, phenols, and other reducing agents. However, it is very sensitive and provides excellent contrast. The stain is stable, and the stained plates can often be kept for a long time.

Experimental Protocol: Preparation of PMA Stain

  • Preparation: Dissolve 5-10 g of phosphomolybdic acid in 100 mL of absolute ethanol. The solution should be a uniform yellow-green color.

  • Storage: Store the solution in a light-protected bottle. It is stable for several months.

  • Application: After developing and drying the TLC plate, dip it into the PMA solution.

  • Visualization: Remove the plate and gently heat it with a heat gun until the spots appear. The spots will be dark blue or green on a yellow-green background. Overheating can cause the entire plate to darken.

Iodine Chamber

Iodine is a classic and simple method for visualizing a wide variety of organic compounds.

Mechanism of Action: The visualization is based on the weak physical adsorption of iodine vapor onto the surface of the compound spotted on the silica gel. This interaction forms a temporary, colored complex. The intensity of the color depends on the ability of the compound to form a charge-transfer complex with iodine. Sulfur compounds, with their lone pairs of electrons, are particularly good at this.

Performance & Application: The iodine method is non-destructive, meaning the compound can often be recovered from the plate after visualization. However, the spots are often faint and transient, fading as the iodine sublimes off the plate. It is a good "first-look" stain due to its simplicity and non-destructive nature.

Experimental Protocol: Using an Iodine Chamber

  • Chamber Preparation: Place a few crystals of solid iodine into a closed chamber (a wide-mouthed jar with a lid works well). Allow a few minutes for the iodine vapor to saturate the chamber.

  • Application: Place the dried, developed TLC plate inside the chamber.

  • Visualization: Close the chamber and wait. Brownish-yellow spots will appear against a light tan background, typically within a few minutes. The process can be accelerated by gently warming the chamber.

  • Documentation: The spots should be circled with a pencil immediately, as they will fade over time.

Comparative Summary

FeaturePotassium Permanganate (KMnO₄)Phosphomolybdic Acid (PMA)Iodine Chamber
Principle Oxidation of SulfurReduction of MolybdenumReversible Complexation
Spot Color Yellow-brownBlue-greenBrown-yellow
Background Purple (fades to brown)Yellow-greenLight Tan
Sensitivity HighHighModerate
Selectivity Low (stains many functional groups)Low (stains many functional groups)Moderate
Stability of Spots PermanentPermanentTransient
Destructive? YesYesNo
Ease of Use Moderate (stain prep required)EasyVery Easy

Conclusion and Recommendations

The choice of TLC stain for sulfur-containing protecting groups is highly dependent on the experimental context.

  • For high sensitivity and permanent visualization where other oxidizable groups are not a concern, both KMnO₄ and PMA are excellent choices. PMA often provides a cleaner background and more stable stained plates.

  • For a quick, non-destructive check , the Iodine Chamber is unparalleled. Its simplicity makes it ideal for rapid reaction monitoring, but its transient nature requires immediate documentation.

Ultimately, the most effective workflow may involve the sequential use of stains. For instance, a plate can first be visualized with iodine, and after the spots have faded, it can then be stained with KMnO₄ or PMA for a permanent record. This approach combines the benefits of both non-destructive and high-sensitivity methods. As with any technique, optimization for your specific class of compounds is key to achieving reliable and reproducible results.

References

  • TLC Stains: A comprehensive list and protocols for various TLC stains. Source: Organic Chemistry @ CU Boulder. [Link]

  • J. Am. Chem. Soc. 1952, 74, 16, 4123–4124: Original literature describing the use of phosphomolybdic acid as a spray reagent for chromatography. Source: American Chemical Society Publications. [Link]

Guide to Verifying 2-Phenyl-1,3-Dithiolane Purity: A GC-MS Analytical Standard

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Verifying purity of 2-phenyl-1,3-dithiolane using GC-MS analysis Content Type: Publish Comparison Guide

Executive Summary & Strategic Context

This compound (CAS: 5616-55-7) is a critical sulfur-containing heterocycle, primarily utilized as a masked benzaldehyde derivative in organic synthesis (umpolung strategies) or as a ligand in coordination chemistry.

In drug development workflows, the purity of this intermediate is non-negotiable. Trace impurities—specifically unreacted 1,2-ethanedithiol (monomer) or benzaldehyde (hydrolysis product)—can act as potent catalyst poisons in subsequent transition-metal catalyzed cross-couplings.

While 1H NMR is the gold standard for structural confirmation, it frequently fails to quantify trace sulfurous impurities (<0.5%) due to signal overlap and dynamic range limitations. This guide establishes GC-MS (Gas Chromatography-Mass Spectrometry) as the superior method for purity verification, offering the necessary sensitivity to detect volatile sulfur byproducts that other methods miss.

Comparative Analysis: Why GC-MS?

The following table objectively compares GC-MS against common alternatives for this specific application.

FeatureGC-MS (Recommended) 1H NMR HPLC-UV
Primary Utility Trace impurity profiling & quantitationStructural elucidation (connectivity)Purity of non-volatiles
Sensitivity High (ppm level)Moderate (0.5–1.0% limit)High (requires chromophore)
Specificity Mass Spectral Fingerprint: Distinguishes this compound from oxidation products (sulfoxides).Chemical Shift: Good, but trace thiols often buried in baseline or solvent peaks.Retention Time: Risk of co-elution; dithiolanes have variable UV response.
Blind Spots Thermally unstable compounds (sulfoxides may eliminate).Inorganic salts; trace volatiles often lost in solvent suppression.Non-chromophoric impurities (e.g., aliphatic thiols).
Throughput 20–30 min/sample5–10 min/sample15–40 min/sample

Verdict: Use NMR to confirm you made the right molecule. Use GC-MS to prove it is pure enough for the next step.

Experimental Protocol: Self-Validating GC-MS Workflow

This protocol is designed to be self-validating . The appearance of specific diagnostic ions confirms the structure, while the resolution of the column validates the separation of key impurities.

A. Sample Preparation[1][2][3][4][5]
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).

    • Critical: Do not use Acetone or Methanol. Acetone can react with trace 1,2-ethanedithiol impurities to form 2,2-dimethyl-1,3-dithiolane, creating a false impurity artifact.

  • Concentration: 1 mg/mL (1000 ppm).

  • Filtration: 0.22 µm PTFE syringe filter (to remove polymerized disulfides).

B. Instrument Parameters (Agilent 7890/5977 or equivalent)
ParameterSettingRationale
Column DB-5ms (30m x 0.25mm x 0.25µm)5% Phenyl phase reduces sulfur tailing common on polar columns.
Inlet Temp 250°CHigh enough to volatilize, low enough to prevent thermal desulfurization.
Injection 1 µL, Split 20:1Prevents detector saturation from the major peak.
Carrier Gas Helium @ 1.0 mL/minConstant flow mode for reproducible retention times.
Oven Program 50°C (hold 2 min) → 15°C/min → 280°C (hold 5 min)Low initial temp captures volatile 1,2-ethanedithiol ; ramp elutes the dithiolane ; final bake removes heavy disulfides .
Transfer Line 280°CPrevents condensation of high-boiling impurities.
MS Source EI (70 eV), 230°CStandard ionization for library matching (NIST).
Scan Range m/z 35 – 400Captures low mass thiols and dimerized byproducts.

Data Interpretation & Mechanistic Insights

A. The Target Molecule: this compound[6][7][8][9]
  • Retention Time (Approx): ~12.5 min (on DB-5ms).

  • Diagnostic Ions (EI Source):

    • m/z 182 (

      
      ):  The molecular ion is prominent and stable due to the aromatic ring stabilizing the radical cation.
      
    • m/z 154 (

      
      ):  Loss of ethylene (
      
      
      
      ) from the dithiolane ring.
    • m/z 121 (

      
      ):  Thiobenzoyl cation. This is the Base Peak  (100% abundance) in many spectra, formed by the cleavage of the C-S bond and loss of the ethyl-thio fragment.
      
    • m/z 77 (

      
      ):  Phenyl cation.
      
B. Common Impurities (The "Red Flags")
Impuritym/z MarkersOriginAction
Benzaldehyde 106 (

), 77, 51
Hydrolysis / Unreacted SMRecrystallize (EtOH/H2O) or wash with NaHSO3.
1,2-Ethanedithiol 94 (

), 60
Unreacted SMHigh vacuum drying or wash with dil.[1] NaOH.
Diphenyl Disulfide 218 (

), 109
Oxidation of thiophenol (if used)Column chromatography.
Dithiolane Dimer >250Oxidative couplingFilter; usually non-volatile.

Visualizations

Diagram 1: Analytical Workflow

This diagram illustrates the logical flow from sample prep to decision making, highlighting the critical "Artifact Check" step often missed by junior chemists.

G cluster_logic Validation Logic Sample Crude Sample (this compound) Prep Prep: DCM Solvent (NO Acetone!) Sample->Prep Dissolve GC GC Separation (DB-5ms Column) Prep->GC Inject MS MS Detection (EI Source) GC->MS Elute Data Data Analysis MS->Data Ionize Decision Purity Decision Data->Decision Integrate Check1 Check m/z 182 (Target) Data->Check1 Check2 Check m/z 94 (Thiol Impurity) Data->Check2 Check3 Check m/z 106 (Aldehyde) Data->Check3

Caption: Analytical workflow emphasizing solvent selection to prevent artifact formation and specific ion monitoring for impurity flagging.

Diagram 2: Mass Spectral Fragmentation Pathway

Understanding how the molecule breaks apart confirms that the peak at 12.5 min is indeed the target and not an isobaric isomer.

Fragmentation M_Ion Molecular Ion [M]+ m/z 182 (Stable Heterocycle) Path_A Path A: Ring Cleavage M_Ion->Path_A Path_B Path B: C-S Bond Scission M_Ion->Path_B Frag_154 [M - C2H4]+ m/z 154 (Loss of Ethylene Bridge) Path_A->Frag_154 - 28 Da Frag_121 [Ph-CS]+ m/z 121 (Thiobenzoyl Cation) BASE PEAK Path_B->Frag_121 - 61 Da (CH2CH2S) Frag_77 [C6H5]+ m/z 77 (Phenyl Cation) Frag_121->Frag_77 - CS (44 Da)

Caption: Primary fragmentation pathways for this compound under 70eV EI ionization. The formation of m/z 121 is the diagnostic fingerprint.

References

  • National Institute of Standards and Technology (NIST). this compound Mass Spectrum (NIST# 7676).[2] NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Lynch, D. & Eliel, E. L. Conformational Analysis. XIII. The Conformation of 1,3-Dithiolanes. Journal of the American Chemical Society. Available at: [Link]

Sources

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